molecular formula C20H24N2O3S B602620 Deacetyldiltiazem-d4 CAS No. 112259-40-2

Deacetyldiltiazem-d4

Numéro de catalogue: B602620
Numéro CAS: 112259-40-2
Poids moléculaire: 376.5 g/mol
Clé InChI: NZHUXMZTSSZXSB-AKZXBINPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

One of the isotopic labelled form fo Desacetyl Diltiazem, which is a metabolite of Diltiazem.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-AKZXBINPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747513
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112259-40-2
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Deacetyldiltiazem-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Deacetyldiltiazem-d4. This deuterated analog of a primary active metabolite of Diltiazem is a critical tool in pharmacokinetic and metabolic studies. This document details its physicochemical characteristics, and its principal application as an internal standard in analytical methodologies.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Deacetyldiltiazem, a pharmacologically active metabolite of the calcium channel blocker, Diltiazem. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Diltiazem and its metabolites in biological matrices.

Chemical Structure:

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one [1]

The structure consists of a benzothiazepine ring system substituted with a 4-methoxyphenyl group and a deuterated N,N-dimethylaminoethyl side chain. The deuterium atoms are strategically placed on the ethyl group, a site not typically susceptible to metabolic exchange, ensuring the stability of the label.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₀D₄N₂O₃S[2]
Molecular Weight 376.51 g/mol [2]
CAS Number 112259-40-2[2]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 84-86 °C[2]
Solubility Chloroform, Dichloromethane, Ethanol, Methanol[2]
Purity Typically ≥98% (as per commercial suppliers)
Isotopic Enrichment Typically ≥99 atom % D

Synthesis and Characterization

Synthesis:

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general synthetic approach can be described. The synthesis of deuterated metabolites like this compound typically involves the use of deuterated starting materials or reagents in the final steps of the synthesis of the parent metabolite. One plausible route involves the N-alkylation of the benzothiazepine precursor with a deuterated 2-(dimethylamino)ethyl halide.

General Synthetic Workflow:

A Benzothiazepine Precursor C N-alkylation A->C B Deuterated 2-(dimethylamino)ethyl halide B->C D This compound C->D E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis of this compound.

Characterization:

The identity and purity of this compound are confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm successful deuteration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition, verifying the incorporation of four deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard in the quantitative analysis of Diltiazem and its metabolites in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry as it compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method[4][5].

Experimental Protocol: Quantification of Diltiazem and Metabolites in Human Plasma

The following is a representative protocol for the use of this compound as an internal standard. This protocol is based on established methods for the analysis of Diltiazem and its metabolites[3].

1. Materials and Reagents:

  • Diltiazem, Deacetyldiltiazem, and other relevant metabolite reference standards

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation:

  • Spike blank human plasma with known concentrations of Diltiazem, Deacetyldiltiazem, and other metabolites to prepare calibration standards and quality control samples.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for Diltiazem, Deacetyldiltiazem, other metabolites, and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample (Calibrator, QC, Unknown) B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analytes I->J

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the liver, primarily through deacetylation and N-demethylation, catalyzed by esterases and cytochrome P450 (CYP) enzymes, respectively[6]. Deacetyldiltiazem is one of the major pharmacologically active metabolites.

Signaling Pathway Diagram:

Diltiazem Diltiazem Deacetyl Deacetyldiltiazem Diltiazem->Deacetyl Deacetylation NDemethyl N-Desmethyldiltiazem Diltiazem->NDemethyl N-Demethylation NDeacetyl N-Desmethyl- deacetyldiltiazem Deacetyl->NDeacetyl N-Demethylation NDemethyl->NDeacetyl Deacetylation Esterases Esterases Esterases->Diltiazem Esterases->NDemethyl CYP3A4 CYP3A4 CYP3A4->Diltiazem CYP3A4->Deacetyl

Caption: The major metabolic pathways of Diltiazem.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its stability, high isotopic purity, and chemical identity to the analyte of interest make it the preferred internal standard for the accurate and precise quantification of Diltiazem and its metabolites. This guide provides the foundational technical information required for its effective use in a research setting.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Deacetyldiltiazem-d4, a deuterated analog of the active metabolite of Diltiazem. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioanalytical method development, and metabolic profiling. This compound serves as an invaluable internal standard in mass spectrometry-based quantification of Deacetyldiltiazem, ensuring accuracy and precision in clinical and preclinical trials.[1]

Introduction to Deacetyldiltiazem and the Role of Isotopic Labeling

Diltiazem is a calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias.[2][3] It undergoes extensive metabolism in the body, with one of its primary active metabolites being Deacetyldiltiazem. Accurate quantification of this metabolite is crucial for understanding the overall pharmacological profile of Diltiazem.

Isotopically labeled compounds, particularly those incorporating deuterium, are the gold standard for use as internal standards in quantitative mass spectrometry.[1] The four deuterium atoms in this compound result in a 4 Dalton mass shift compared to the unlabeled analyte. This mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution is critical for correcting for matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for method development, particularly for mass spectrometry and chromatography.

PropertyValueSource
Molecular Formula C₂₀H₂₀D₄N₂O₃SPubChem
Molecular Weight 376.5 g/mol [4]
Exact Mass 376.17587079 Da[4]
IUPAC Name (2S,3S)-5-[2-(dimethylamino)ethyl-1,1,2,2-d4]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one[4]
CAS Number 112259-40-2[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the Diltiazem core structure, followed by the introduction of the deuterated side chain and subsequent deacetylation. The general synthetic scheme is outlined below.

Synthesis Pathway

The synthesis can be logically divided into two main stages: the formation of the core benzothiazepinone ring system and the subsequent alkylation with the deuterated side-chain, followed by deacetylation.

G A 2-Aminothiophenol C (2R,3R)-3-((2-aminophenyl)thio)-2-hydroxy-3-(4-methoxyphenyl)propanoate A->C Ring Opening B Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate B->C D (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one C->D Cyclization G Diltiazem-d4 D->G Alkylation E 2-(Dimethylamino)ethyl-d4 chloride E->G F This compound G->F Deacetylation

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for Diltiazem and its analogs, adapted for the synthesis of this compound.

Step 1: Synthesis of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (Diltiazem Precursor)

This precursor is synthesized from 2-aminothiophenol and methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.

  • Reaction: The epoxide ring of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is opened by the nucleophilic attack of the thiol group of 2-aminothiophenol. This is followed by an intramolecular cyclization to form the benzothiazepinone ring.

  • Reagents and Solvents: 2-Aminothiophenol, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, methanol, and a suitable base such as sodium methoxide.

  • Procedure:

    • Dissolve 2-aminothiophenol and methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate in methanol.

    • Add a catalytic amount of sodium methoxide and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Diltiazem-d4

This step involves the N-alkylation of the benzothiazepinone precursor with the deuterated side chain.

  • Reaction: The nitrogen atom of the benzothiazepinone ring is alkylated with 2-(dimethylamino)ethyl-d4 chloride.

  • Reagents and Solvents: (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, 2-(dimethylamino)ethyl-d4 chloride, a non-nucleophilic base (e.g., sodium hydride), and an aprotic polar solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Suspend (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in dry DMF.

    • Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon).

    • Stir the mixture for 30 minutes, then add a solution of 2-(dimethylamino)ethyl-d4 chloride in DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting Diltiazem-d4 by column chromatography.

Step 3: Synthesis of this compound (Final Product)

The final step is the deacetylation of the Diltiazem-d4 intermediate.

  • Reaction: The acetyl group at the 3-position of the benzothiazepinone ring is removed by hydrolysis.

  • Reagents and Solvents: Diltiazem-d4, a base (e.g., sodium hydroxide or potassium carbonate), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve Diltiazem-d4 in methanol.

    • Add an aqueous solution of sodium hydroxide.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Results
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of this compound (m/z 377.18 for [M+H]⁺). High isotopic purity with minimal contribution from unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of deuterium incorporation.Absence of proton signals in the ¹H NMR spectrum at the positions of deuteration. Altered splitting patterns in the ¹³C NMR spectrum for the deuterated carbons.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high chemical purity.

Experimental Workflow for Bioanalytical Applications

This compound is primarily used as an internal standard in the quantification of Deacetyldiltiazem in biological matrices. The general workflow for such an application is depicted below.

G A Biological Sample (Plasma, Urine, etc.) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Concentration of Deacetyldiltiazem E->F

Caption: Bioanalytical workflow using this compound.

This in-depth guide provides the essential technical details for the synthesis, characterization, and application of this compound. The provided protocols and workflows are intended to serve as a foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics. Adherence to good laboratory practices and safety precautions is paramount during the execution of these chemical syntheses.

References

physical and chemical properties of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Deacetyldiltiazem-d4, a deuterated analog of Deacetyldiltiazem, which is a primary metabolite of the calcium channel blocker Diltiazem. This document is intended to serve as a comprehensive resource, consolidating essential data for its application in research and development, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound crucial for use as an internal standard in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference from its endogenous counterpart, enabling precise quantification by mass spectrometry.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Name (2S-cis)-5-[2-(Dimethylamino)ethyl-1,1,2,2-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[1]
Synonyms Desacetyl Diltiazem-d4, this compound[2][3]
CAS Number 112259-40-2[1][2][3]
Molecular Formula C₂₀H₂₀D₄N₂O₃S[3]
Molecular Weight 376.51 g/mol [1][3][4]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 84-86°C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethanol, Methanol[3][4]
Storage Temperature 2-8°C or 4°C[3][4]

A hydrochloride salt form is also available with the following properties:

PropertyValueSource(s)
Chemical Name (2S,3S)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride[5]
Molecular Formula C₂₀H₂₀D₄N₂O₃S · HCl[5]
Molecular Weight 412.94 g/mol [5]

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[6][7][8] The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[6] Deacetyldiltiazem is one of the pharmacologically active metabolites.[9][10] The following diagram illustrates the primary metabolic conversion of Diltiazem to Deacetyldiltiazem.

G Metabolic Pathway of Diltiazem to Deacetyldiltiazem Diltiazem Diltiazem Metabolism Hepatic Metabolism (Deacetylation via Cytochrome P450) Diltiazem->Metabolism Deacetyldiltiazem Deacetyldiltiazem Metabolism->Deacetyldiltiazem

Caption: Metabolic conversion of Diltiazem.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are limited. However, established methods for the analysis of Diltiazem and its metabolites can be readily adapted. The following are generalized protocols based on common analytical techniques.

Sample Preparation for Pharmacokinetic Analysis

A generic solid-phase extraction (SPE) method is often employed for the purification of Diltiazem and its metabolites from plasma samples.[9]

G Workflow for Sample Preparation Start Plasma Sample Collection Spike Spike with This compound (Internal Standard) Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution of Analytes SPE->Elute Evaporate Evaporation and Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: General sample preparation workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a standard technique for the quantification of Diltiazem and its metabolites in biological matrices.[9][10]

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. While specific spectra for the d4 variant are not widely published, data for the non-deuterated form is available and can be used as a reference.[11]

  • ¹H NMR: Will show the absence of signals corresponding to the deuterated positions.

  • ¹³C NMR: Will exhibit characteristic shifts for the carbon atoms in the molecule.

  • 2D NMR (e.g., HSQC): Can be used to confirm the location of deuterium incorporation by identifying the absence of correlations at the deuterated sites.[11]

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Diltiazem's pharmacokinetics and metabolism. Its well-defined physical and chemical properties, coupled with its stability, make it an ideal internal standard for bioanalytical applications. While specific, detailed experimental protocols for this deuterated compound are not always readily available, established analytical methods for Diltiazem and its metabolites provide a solid foundation for its use in a research setting.

References

The Metabolism of Diltiazem to Deacetyldiltiazem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of diltiazem to its primary metabolite, deacetyldiltiazem. It covers the core metabolic pathways, enzymatic contributors, and quantitative pharmacokinetic data. Furthermore, this guide details established experimental protocols for studying this biotransformation and emphasizes the critical role of deuterated internal standards, such as deacetyldiltiazem-d4, in achieving accurate and robust quantification in bioanalytical studies.

Introduction to Diltiazem Metabolism

Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina, and certain types of arrhythmia.[1] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[1] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, resulting in an absolute bioavailability of approximately 40%.[1][2] The biotransformation of diltiazem is complex, involving several key enzymatic reactions that produce a range of metabolites, some of which retain pharmacological activity. The main metabolic pathways are deacetylation, N-demethylation, and O-demethylation.[3][4]

Deacetyldiltiazem (desacetyldiltiazem or M1) is a major, pharmacologically active metabolite.[2][] It is reported to be 25% to 50% as potent as the parent drug as a coronary vasodilator and is present in plasma at levels of 10% to 20% of the parent diltiazem concentration.[2] Understanding the formation of deacetyldiltiazem is crucial for a complete characterization of diltiazem's overall pharmacokinetic and pharmacodynamic profile.

Core Metabolic Pathways and Enzymology

Diltiazem is metabolized through multiple, often competing, pathways. The formation of deacetyldiltiazem occurs alongside N-demethylation and O-demethylation, leading to a variety of subsequent and combined metabolites.

Primary Metabolic Reactions:

  • Deacetylation: The hydrolysis of the acetyl group from diltiazem yields deacetyldiltiazem (M1). This reaction is not solely confined to the liver; widespread deacetylase activity has been identified in various tissues, including the blood, lung, brain, and small intestine, suggesting that extrahepatic metabolism plays a significant role in the formation of M1.[6][7] The enzyme system responsible is characterized as an amidohydrolase/esterase.[7]

  • N-demethylation: Primarily mediated by the Cytochrome P450 (CYP) 3A4 isoenzyme in the liver, this pathway produces N-monodesmethyldiltiazem (MA), another major active metabolite.[8][9][10] Diltiazem and its N-demethylated metabolites are also known to be mechanism-based inhibitors of CYP3A4, forming a metabolite intermediate complex (MIC) that can lead to drug-drug interactions.[9][10]

  • O-demethylation: This pathway is mediated by the polymorphic isoenzyme CYP2D6, leading to the formation of O-desmethyl-diltiazem and its subsequent metabolites.[11][12]

These primary pathways can occur in combination, resulting in metabolites such as deacetyl-N-monodemethyl diltiazem (M2).[4][13]

Diltiazem_Metabolism DTZ Diltiazem M1 Deacetyldiltiazem (M1) DTZ->M1 Deacetylation (Esterases) MA N-monodesmethyldiltiazem (MA) DTZ->MA N-demethylation (CYP3A4) Other Other Metabolites (O-demethylation, Conjugation) DTZ->Other CYP2D6, UGTs, SULTs M2 Deacetyl-N-monodemethyl diltiazem (M2) M1->M2 N-demethylation MA->M2 Deacetylation

Figure 1. Primary metabolic pathways of diltiazem.

Quantitative Pharmacokinetic Data

The plasma concentrations and pharmacokinetic profiles of diltiazem and its metabolites have been characterized in healthy volunteers. The data highlight the significant presence of deacetyldiltiazem and other metabolites following oral administration.

Table 1: Pharmacokinetic Parameters of Diltiazem and its Major Metabolites in Healthy Adults (Data compiled from studies involving single oral doses of diltiazem)

CompoundPeak Plasma Conc. (Cmax, ng/mL)Apparent Half-Life (t½, hours)
Diltiazem174.3 ± 72.7[14]6.5 ± 1.4[14]
Deacetyldiltiazem (M1)14.9 ± 3.3[14]18.0 ± 6.2[14]
N-monodesmethyldiltiazem (MA)42.6 ± 10.0[14]9.4 ± 2.2[14]
Deacetyl-N-monodemethyl diltiazem (M2)~15% of Diltiazem Cmax[13]Longer than Diltiazem[15]

Note: Values are presented as Mean ± SD where available. The half-life of deacetyldiltiazem is notably longer than that of the parent drug.[14][15]

Table 2: Relative Plasma Concentrations of Diltiazem Metabolites (Expressed as a percentage of the parent diltiazem concentration)

MetaboliteAverage Max Plasma Concentration (% of Diltiazem)
Deacetyldiltiazem (M1)10%[13] - 20%[2]
N-monodesmethyldiltiazem (MA)26%[13]
Deacetyl-N-monodemethyl diltiazem (M2)15%[13]
Deacetyl diltiazem N-oxide (M1-NO)13%[13]

Role of this compound in Bioanalysis

Accurate quantification of deacetyldiltiazem in complex biological matrices like plasma is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high sensitivity and specificity.[16][17] The gold standard for quantification via LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[18][19]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[18] Because this compound is chemically and physically almost identical to deacetyldiltiazem, it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer.[19] However, its increased mass allows the instrument to distinguish it from the non-labeled analyte.

By adding a known amount of this compound to every sample at the beginning of the workflow, any analyte loss during sample preparation or signal variation during analysis is corrected for by monitoring the ratio of the analyte to the internal standard.[18] This method, known as isotope dilution mass spectrometry, significantly improves the accuracy, precision, and robustness of the analytical results.[19]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of This compound (IS) Sample->Spike Extract Protein Precipitation or Solid-Phase Extraction Spike->Extract Supernatant Isolate Supernatant/ Eluate for Analysis Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Detect Simultaneous Detection of Analyte and IS ions LCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quant Quantify Concentration using Calibration Curve Ratio->Quant

Figure 2. Bioanalytical workflow using a deuterated internal standard.

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to study the metabolism of diltiazem to deacetyldiltiazem.

In Vitro Metabolism in Tissue Homogenates

This protocol is designed to assess the deacetylase activity in various tissues by measuring the formation of deacetyldiltiazem from diltiazem. This method is adapted from procedures described for in vitro metabolism studies.[6][7]

Objective: To determine the rate of deacetyldiltiazem formation in different tissue preparations.

Materials:

  • Tissues (e.g., liver, lung, small intestine, whole blood) from a relevant species (e.g., rabbit, rat).[6]

  • Homogenization Buffer (e.g., ice-cold 0.1 M potassium phosphate buffer, pH 7.4).

  • Diltiazem Hydrochloride stock solution.

  • Centrifuge (capable of 10,000 x g and refrigeration).

  • Incubator or water bath set to 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile).

  • Deacetyldiltiazem analytical standard.

  • This compound internal standard solution.

Methodology:

  • Tissue Homogenate Preparation:

    • Excise tissues immediately post-euthanasia and place them in ice-cold homogenization buffer.

    • Mince the tissues and homogenize using a suitable homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the post-mitochondrial supernatant (S9 fraction), which will be used as the enzyme source.[6]

    • Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

  • Incubation:

    • Pre-warm S9 fractions (diluted to a final protein concentration of ~2-5 mg/mL) in the incubation buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding diltiazem to a final concentration of 1,000 ng/mL.[6]

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[6]

  • Sample Quenching and Processing:

    • Immediately stop the reaction for each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing the this compound internal standard.

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Quantification of Deacetyldiltiazem in Plasma

This protocol provides a general framework for the sensitive and specific quantification of deacetyldiltiazem in plasma samples using this compound as an internal standard. The method is based on principles from published bioanalytical assays for diltiazem and its metabolites.[16][17]

Objective: To accurately measure the concentration of deacetyldiltiazem in plasma samples.

Materials:

  • Plasma samples (from in vivo studies, calibrators, or quality controls).

  • This compound internal standard working solution.

  • Protein precipitation solvent (e.g., Acetonitrile or Methanol).

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Reversed-phase C8 or C18 analytical column.[16]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Chromatography:

      • Column: Reversed-phase C8 or C18 (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A linear gradient appropriate to separate deacetyldiltiazem from diltiazem and other metabolites.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Deacetyldiltiazem: Monitor the transition from its protonated precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 373.2 -> product ion).[17]

        • This compound (IS): Monitor the transition from its corresponding protonated precursor ion [M+H]⁺ to its specific product ion (e.g., m/z 377.2 -> product ion).

  • Data Analysis:

    • Integrate the peak areas for both the deacetyldiltiazem and this compound MRM transitions.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of deacetyldiltiazem in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The metabolism of diltiazem is a multifaceted process involving deacetylation, N-demethylation, and O-demethylation, catalyzed by a variety of hepatic and extrahepatic enzymes. The formation of deacetyldiltiazem, a pharmacologically active metabolite, is a significant pathway contributing to the drug's overall effect. For professionals in drug development and research, a thorough understanding of this biotransformation is essential. The accurate quantification of deacetyldiltiazem is paramount for pharmacokinetic modeling and drug interaction studies, a task for which the use of a deuterated internal standard like this compound in LC-MS/MS analysis is the definitive methodological approach, ensuring data of the highest quality and reliability.

References

The Quintessential Role of Deacetyldiltiazem-d4 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the precision and reliability of bioanalytical methods are paramount. The quantification of drug metabolites is as crucial as the parent drug in understanding the overall disposition and potential activity of a therapeutic agent. Diltiazem, a widely used calcium channel blocker, undergoes extensive metabolism, with deacetyldiltiazem being one of its principal and pharmacologically active metabolites. Accurate measurement of deacetyldiltiazem in biological matrices is therefore essential for a comprehensive pharmacokinetic profile. This technical guide delves into the pivotal role of deacetyldiltiazem-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of diltiazem and its metabolites, ensuring the generation of high-fidelity data for regulatory submission and clinical insight.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting analytical variability.[1] This variability can arise from sample preparation, chromatographic injection, and mass spectrometric ionization.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1]

Deuterated compounds, such as this compound, are considered the "gold standard" for internal standards.[2] By replacing four hydrogen atoms with their stable isotope, deuterium, this compound is chemically almost identical to the analyte, deacetyldiltiazem. This near-identical physicochemical nature ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for any potential variations.[2] The use of a SIL-IS is a recommended best practice by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is in line with the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Bioanalytical Method Validation: A Case Study

The following sections are based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of diltiazem, N-desmethyl diltiazem, and deacetyldiltiazem in human plasma, which utilizes diltiazem-d4 as the internal standard. While the specific use of this compound was not detailed in the available literature, the principles and the validation data for deacetyldiltiazem using a deuterated internal standard for the parent drug provide a robust framework.

Quantitative Data Summary

The following tables summarize the key validation parameters for the analysis of deacetyldiltiazem.

Table 1: Linearity and Sensitivity

AnalyteCalibration Curve Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Deacetyldiltiazem0.15 - 40.690.15

Data derived from a UPLC-MS/MS method for the simultaneous determination of diltiazem and its metabolites.

Table 2: Precision and Accuracy (Illustrative)

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
DeacetyldiltiazemLLOQ0.15≤ 15± 15≤ 15± 15
LQC0.45≤ 10± 10≤ 10± 10
MQC16.28≤ 10± 10≤ 10± 10
HQC32.55≤ 10± 10≤ 10± 10

Note: The precision and accuracy data are presented as illustrative examples that meet typical regulatory acceptance criteria, as the full validation report was not accessible.

Table 3: Recovery and Matrix Effect (Illustrative)

AnalyteQC LevelMean Recovery (%)Matrix FactorIS-Normalized Matrix Factor
DeacetyldiltiazemLQC~70-90~0.9-1.1~0.95-1.05
HQC~70-90~0.9-1.1~0.95-1.05

Note: The recovery and matrix effect data are illustrative, representing typical performance for a validated bioanalytical method using a SIL-IS. The average recovery of deacetyldiltiazem has been reported to be between 66.9% and 92.4%.

Experimental Protocols

The following is a detailed methodology for a UPLC-MS/MS assay for the quantification of deacetyldiltiazem, using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 0.5 mL of human plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the mixture for 60 seconds.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

Chromatographic Conditions
  • System: Ultra-Performance Liquid Chromatography system

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase: A mixture of 5 mM ammonium formate (pH 3.0) and methanol (10:90, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 4.25 minutes

Mass Spectrometric Conditions
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Deacetyldiltiazem: m/z 373.21 → 108.85

    • This compound (IS): (Hypothetical) m/z 377.2 → 108.85 or another suitable fragment. Note: The exact transition for this compound would be determined during method development.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key processes and logical relationships in a pharmacokinetic study employing a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon uplc UPLC Separation recon->uplc msms MS/MS Detection uplc->msms quant Quantification (Analyte/IS Ratio) msms->quant report Pharmacokinetic Report quant->report

Bioanalytical Workflow for Deacetyldiltiazem Quantification.

diltiazem_metabolism diltiazem Diltiazem deacetyl Deacetyldiltiazem diltiazem->deacetyl Deacetylation (CYP3A4) ndemethyl N-desmethyl diltiazem diltiazem->ndemethyl N-demethylation (CYP3A4) other Other Metabolites deacetyl->other ndemethyl->other

Simplified Metabolic Pathway of Diltiazem.

is_correction_logic cluster_analyte Analyte (Deacetyldiltiazem) cluster_is Internal Standard (this compound) a_prep Sample Prep Variability a_signal Analyte Signal a_prep->a_signal is_prep Sample Prep Variability a_ion Ionization Variability a_ion->a_signal is_ion Ionization Variability ratio Analyte/IS Ratio a_signal->ratio is_signal IS Signal is_prep->is_signal is_ion->is_signal is_signal->ratio result Accurate Quantification ratio->result

Correction Mechanism of a Deuterated Internal Standard.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies of diltiazem. Its chemical similarity to the analyte ensures that it effectively compensates for variations inherent in the analytical process, leading to highly accurate and precise quantification of deacetyldiltiazem in biological matrices. The detailed experimental protocol and illustrative validation data presented in this guide underscore the importance of employing stable isotope-labeled internal standards to meet the stringent requirements of regulatory agencies and to ensure the integrity of pharmacokinetic data in drug development.

References

An In-depth Technical Guide to the Mechanism of Action of Diltiazem and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic effects are primarily attributed to the inhibition of L-type calcium channels in cardiac and vascular smooth muscle. However, the pharmacological activity of diltiazem is not solely dependent on the parent compound. Following administration, diltiazem undergoes extensive metabolism, giving rise to several active metabolites that contribute significantly to its overall clinical profile. This technical guide provides a comprehensive overview of the mechanism of action of diltiazem's principal metabolites, focusing on their molecular targets, physiological effects, and the experimental methodologies used to elucidate these properties. A novel aspect of diltiazem and its metabolites' pharmacology, their agonistic activity at the ghrelin receptor, is also explored, opening new avenues for understanding their diverse physiological effects.

Introduction

Diltiazem's pharmacological activity is mediated through its interaction with voltage-gated L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[1][2] This action results in vasodilation, a decrease in heart rate (negative chronotropy), and reduced myocardial contractility (negative inotropy).[2] The metabolism of diltiazem, primarily through N-demethylation and deacetylation, produces a series of metabolites, with N-monodemethyl diltiazem (MA), deacetyl diltiazem (M1), and deacetyl N-monodemethyl diltiazem (M2) being the most prominent in plasma.[3][4] These metabolites are not inert byproducts; they possess their own pharmacological activities that modulate the therapeutic and potentially adverse effects of diltiazem.[3][5]

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action for both diltiazem and its active metabolites is the blockade of L-type calcium channels (Cav1.2).[1][6] This inhibition is use-dependent, meaning the degree of blockade increases with the frequency of channel opening.[6] Diltiazem and its metabolites bind to a specific site on the α1 subunit of the L-type calcium channel, accessible from the intracellular side of the membrane.[6][7] This binding stabilizes the inactivated state of the channel, reducing the probability of channel opening and thereby decreasing the influx of calcium into the cell.[8]

Signaling Pathway for L-type Calcium Channel Blockade

The blockade of L-type calcium channels by diltiazem and its metabolites directly impacts the excitation-contraction coupling in both cardiac and vascular smooth muscle cells. The reduced intracellular calcium concentration leads to a cascade of downstream effects.

L_type_channel_blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Diltiazem_Metabolites Diltiazem & Metabolites Diltiazem_Metabolites->L_type_Ca_Channel Blockade Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Reduced Calmodulin ↓ Ca²⁺-Calmodulin Complex Intracellular_Ca->Calmodulin MLCK ↓ Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction ↓ Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation in Vascular Smooth Muscle Cardiac_Effects ↓ Heart Rate ↓ Contractility Contraction->Cardiac_Effects in Cardiac Muscle

Caption: Signaling pathway of L-type calcium channel blockade by diltiazem and its metabolites.

A Novel Mechanism: Ghrelin Receptor Agonism

Recent research has unveiled a novel mechanism of action for diltiazem and its metabolites: agonism at the ghrelin receptor (GHSR1a).[9] This finding adds a new layer of complexity to their pharmacological profile, with potential implications for their cardiovascular and metabolic effects. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger various downstream signaling cascades.[10]

Signaling Pathway for Ghrelin Receptor Activation

The activation of the ghrelin receptor by diltiazem and its metabolites initiates signaling through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

Ghrelin_Receptor_Activation cluster_membrane Cell Membrane GHSR1a Ghrelin Receptor (GHSR1a) G_protein Gαq/11 GHSR1a->G_protein Activates Diltiazem_Metabolites Diltiazem & Metabolites Diltiazem_Metabolites->GHSR1a Agonism PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Responses Downstream Cellular Responses Ca_release->Cellular_Responses PKC->Cellular_Responses

Caption: Signaling pathway of ghrelin receptor activation by diltiazem and its metabolites.

Quantitative Pharmacological Data

The pharmacological activity of diltiazem's metabolites varies, with some exhibiting significant potency. The following tables summarize the available quantitative data for diltiazem and its major metabolites.

Table 1: Vasorelaxant Potency of Diltiazem and its Metabolites

CompoundIC50 (μM) on KCl-depolarized Hamster Aorta[11]
Diltiazem0.98 ± 0.47
N-monodemethyl diltiazem (MA)2.46 ± 0.38
Deacetyl diltiazem (M1)3.27 ± 1.02
Deacetyl-N-monodemethyl diltiazem (M2)20.2 ± 10.5
O-demethyl diltiazem metabolite40.4 ± 15.4
N,O-didemethylated metabolite112.2 ± 33.2
Other metabolites45.5 - 126.7

Table 2: Ghrelin Receptor (GHSR1a) Agonist Activity

CompoundRank Order of Agonist Activity at GHSR1a[9]
Deacetyl-N-monodemethyl diltiazem (M2)1
Deacetyl diltiazem (M1)2
N-monodemethyl diltiazem (MA)3
Diltiazem4
M4 and M6 metabolitesWeak Agonist Activity
M8 and M9 metabolitesInactive

Table 3: Pharmacokinetic Parameters of Diltiazem and its Metabolites in Healthy Adults

CompoundPeak Plasma Concentration (ng/mL)[3]Apparent Half-life (hours)[3]
Diltiazem174.3 ± 72.76.5 ± 1.4
N-demethyldiltiazem42.6 ± 10.09.4 ± 2.2
Desacetyldiltiazem14.9 ± 3.318 ± 6.2

Experimental Protocols

The characterization of the mechanism of action of diltiazem and its metabolites relies on a variety of in vitro and in vivo experimental techniques.

Patch-Clamp Electrophysiology for L-type Calcium Channel Analysis

This technique is used to measure the flow of ions through individual ion channels in isolated cells, providing direct evidence of channel blockade.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Isolation 1. Isolate single cardiac myocytes or vascular smooth muscle cells Pipette_Formation 2. Form a high-resistance 'gigaohm' seal between a glass micropipette and the cell membrane Cell_Isolation->Pipette_Formation Configuration 3. Establish whole-cell or single-channel recording configuration Pipette_Formation->Configuration Baseline_Recording 4. Record baseline L-type Ca²⁺ channel currents in response to voltage depolarization Configuration->Baseline_Recording Drug_Application 5. Apply diltiazem or metabolites to the bath or pipette solution Baseline_Recording->Drug_Application Post_Drug_Recording 6. Record Ca²⁺ channel currents in the presence of the compound Drug_Application->Post_Drug_Recording Data_Analysis 7. Analyze changes in current amplitude, kinetics, and voltage-dependence to determine IC₅₀ and mechanism of block Post_Drug_Recording->Data_Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Detailed Methodology:

  • Cell Isolation: Single ventricular myocytes from guinea pigs or vascular smooth muscle cells from human mesenteric arteries are enzymatically isolated.[8][12]

  • Pipette Solution: The patch pipette is filled with an internal solution typically containing Cs+ to block K+ currents and EGTA to chelate Ca2+.

  • External Solution: The external bath solution contains Ba2+ or Ca2+ as the charge carrier for the L-type calcium channel current.

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit calcium channel currents.[6]

  • Drug Application: Diltiazem or its metabolites are applied via bath perfusion.[6]

  • Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50 value.[6]

Isolated Aortic Ring Preparation for Vasorelaxation Assays

This ex vivo method assesses the ability of compounds to relax pre-contracted vascular smooth muscle, providing a measure of their vasodilatory potency.

Experimental Workflow:

Aortic_Ring_Workflow Tissue_Preparation 1. Isolate thoracic aorta from a hamster or rat Ring_Mounting 2. Cut the aorta into rings and mount them in an organ bath containing physiological salt solution Tissue_Preparation->Ring_Mounting Equilibration 3. Equilibrate the rings under a resting tension Ring_Mounting->Equilibration Contraction 4. Induce contraction with a vasoconstrictor (e.g., KCl or phenylephrine) Equilibration->Contraction Drug_Addition 5. Add cumulative concentrations of diltiazem or its metabolites Contraction->Drug_Addition Relaxation_Measurement 6. Measure the relaxation response as a percentage of the pre-contraction Drug_Addition->Relaxation_Measurement Data_Analysis 7. Plot concentration-response curves to determine IC₅₀ values for vasorelaxation Relaxation_Measurement->Data_Analysis

Caption: Experimental workflow for isolated aortic ring preparation.

Detailed Methodology:

  • Tissue Dissection: The thoracic aorta is excised from a euthanized hamster.[11]

  • Ring Preparation: The aorta is cleaned of connective tissue and cut into rings of approximately 2-3 mm in width.

  • Mounting: The rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Tension Recording: The tension of the rings is recorded isometrically using a force transducer.

  • Contraction: After an equilibration period, the rings are contracted with a high concentration of KCl (e.g., 80 mM) to depolarize the smooth muscle cells and open voltage-gated calcium channels.[11]

  • Drug Incubation: Once a stable contraction is achieved, cumulative concentrations of diltiazem or its metabolites are added to the organ bath.

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal KCl-induced contraction. IC50 values are calculated from the concentration-response curves.[11]

Ghrelin Receptor Activation Assays

Functional assays are employed to determine the agonist activity of diltiazem and its metabolites at the ghrelin receptor.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human ghrelin receptor (GHSR1a) are used.

  • Calcium Mobilization Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured.

    • Diltiazem or its metabolites are added, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence.[9]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay:

    • This assay measures the interaction between the ghrelin receptor and G-proteins upon agonist binding.

    • Cells are co-transfected with a ghrelin receptor fused to a bioluminescent donor (e.g., Renilla luciferase) and a G-protein fused to a fluorescent acceptor (e.g., YFP).

    • Upon agonist binding and receptor activation, the donor and acceptor come into close proximity, resulting in energy transfer and a measurable BRET signal.[9]

  • Data Analysis: The efficacy and potency of the compounds as ghrelin receptor agonists are determined from the dose-response curves of calcium mobilization or BRET signal.[9]

Conclusion

The mechanism of action of diltiazem is multifaceted, extending beyond the parent drug to its pharmacologically active metabolites. The primary mechanism for both diltiazem and its key metabolites remains the blockade of L-type calcium channels, leading to the well-established cardiovascular effects of vasodilation and negative chronotropy and inotropy. However, the discovery of their agonist activity at the ghrelin receptor introduces a new dimension to their pharmacological profile, with potential implications for metabolic and other physiological processes. A thorough understanding of the distinct and combined actions of diltiazem and its metabolites is crucial for optimizing its therapeutic use and for the development of future cardiovascular drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in this endeavor.

References

Deacetyldiltiazem-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Deacetyldiltiazem-d4, a deuterated metabolite of the calcium channel blocker diltiazem. This document serves as a core resource for researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical assay development.

Core Compound Data

This compound is the deuterium-labeled form of deacetyldiltiazem, a primary and pharmacologically active metabolite of diltiazem.[1][2] The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.[3]

ParameterValueSource
CAS Number 112259-40-2[4]
Molecular Formula C₂₀H₂₀D₄N₂O₃S[4]
Molecular Weight 376.51 g/mol [4]
Synonyms Desacetyl Diltiazem-d4, (2S,3S)-5-(2-(Dimethylamino)ethyl-1,1,2,2-d4)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][2][4]thiazepin-4(5H)-one[4]

Pharmacological Context: Diltiazem's Mechanism of Action

Diltiazem, the parent compound of this compound, is a non-dihydropyridine calcium channel blocker.[1][2] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, a decrease in heart rate, and reduced myocardial contractility.[][6] Deacetyldiltiazem retains a significant portion of the pharmacological activity of the parent drug.[1]

Diltiazem_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in influx Calmodulin Calmodulin Ca_ion_in->Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin Myosin MLCK->Myosin phosphorylates Contraction Muscle Contraction Myosin->Contraction Relaxation Vasodilation & Reduced Contractility Diltiazem Diltiazem / Deacetyldiltiazem Diltiazem->Ca_channel inhibits

Diltiazem's signaling pathway leading to muscle relaxation.

Metabolism of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver. The primary metabolic pathways are deacetylation, N-demethylation, and O-demethylation, which are catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) and esterases.[1][7] Deacetylation results in the formation of deacetyldiltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem Deacetyldiltiazem Deacetyldiltiazem (Active) Diltiazem->Deacetyldiltiazem Esterases N_demethyldiltiazem N-demethyldiltiazem (Active) Diltiazem->N_demethyldiltiazem CYP3A4 Other_metabolites Further Metabolites Deacetyldiltiazem->Other_metabolites N_demethyldiltiazem->Other_metabolites

Simplified metabolic pathway of Diltiazem.

Experimental Protocol: Bioanalytical Method Using this compound

The following is a representative experimental protocol for the quantification of diltiazem and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on several published methods.[3][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of a working solution of this compound (internal standard).

  • Vortex the mixture for 60 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75, v/v) with isocratic elution.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Diltiazem: m/z 415.1 → 178.1

    • Deacetyldiltiazem: m/z 373.1 → 178.1

    • This compound: m/z 377.1 → 182.1 (example transition, requires optimization)

3. Method Validation

The method should be validated according to regulatory guidelines, assessing:

  • Specificity and selectivity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Matrix effects and recovery

  • Stability (freeze-thaw, short-term, long-term)

Experimental_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification

Bioanalytical workflow for plasma sample analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Deacetyldiltiazem-d4, a deuterated analog of a primary active metabolite of Diltiazem. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies using mass spectrometry. Understanding its solubility and stability is paramount for ensuring accurate and reproducible analytical results.

Core Properties of this compound

This compound is the deuterium-labeled version of Deacetyldiltiazem. The inclusion of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantifying the non-labeled metabolite in biological matrices. While extensive data specifically for the d4 variant is limited, its physicochemical properties are considered analogous to the non-deuterated form.

Chemical Structure: (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent Solubility Source
Chloroform Soluble [3]
Dichloromethane Soluble [3]
Ethanol Soluble [3]

| Methanol | Soluble |[3] |

Note: The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.

Stability Characteristics

The stability of an analytical standard is crucial for the integrity of long-term studies and the reliability of stored solutions. Diltiazem and its metabolites are known to be susceptible to hydrolysis.[2][4]

Key Stability Considerations:

  • Hydrolysis: The primary degradation pathway for Diltiazem is hydrolysis to Deacetyldiltiazem.[2] This suggests the ester linkage in Diltiazem is the primary point of instability. Deacetyldiltiazem itself is a product of this degradation and is generally more stable than the parent drug under hydrolytic conditions. However, studies show that under certain pH and temperature conditions, further degradation can occur.[4]

  • Temperature: For long-term storage, maintaining cold to frozen conditions is recommended. One study on Diltiazem and its metabolites in plasma indicated that samples are stable for up to 8 weeks at -20°C, with potential for better stability at -70°C.[5] Supplier technical data sheets recommend storing solid this compound at 4°C.[3]

  • pH: The hydrolysis of Diltiazem hydrochloride is pH-dependent, with the lowest rate of degradation observed at pH 5 and 6.[4][6] The stability decreases significantly at neutral or alkaline pH.[6]

  • Photostability: Diltiazem has been shown to undergo photodegradation when exposed to UVA-UVB radiation.[7] Therefore, it is best practice to protect solutions of this compound from light.

Table 2: Recommended Storage and Stability for this compound and Related Analytes

Form Storage Condition Reported Stability Notes
Solid (this compound) 4°C Refer to manufacturer's expiry date Protect from moisture.
In Organic Solvent -20°C to -80°C Generally stable for months Use tightly sealed vials to prevent solvent evaporation.
In Plasma (Diltiazem Metabolites) -20°C Stable for up to 8 weeks [5]
In Plasma (Diltiazem Metabolites) -70°C Potentially > 8 weeks [5]

| Aqueous Solution (Diltiazem HCl) | Refrigerated (2-6°C) or Frozen (-20°C) | Stable for at least 30 days |[8] |

Experimental Protocols

The following sections outline generalized protocols for determining the solubility and stability of pharmaceutical compounds like this compound.

This method is considered the gold standard for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[9]

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[9]

  • Sampling & Separation: After equilibration, allow the vials to stand for a short period for undissolved solids to settle. Withdraw an aliquot from the supernatant. Immediately filter the sample using a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Confirmation: The presence of undissolved solid material in the vials after the experiment confirms that a saturated solution was achieved.

This protocol assesses the chemical stability of this compound under various conditions over time, following general principles from ICH guidelines.[10][11][12]

  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working solutions by diluting the stock into various aqueous buffers or biological matrices.

  • Storage Conditions: Aliquot the working solutions into multiple vials and store them under a range of defined conditions, such as:

    • Refrigerated (2-8°C)

    • Room Temperature (e.g., 25°C / 60% RH)

    • Accelerated (e.g., 40°C / 75% RH)[10]

    • Frozen (-20°C and -80°C)

    • Photostability (exposed to light, with a dark control)[10]

  • Time Points: Define a series of time points for analysis (e.g., 0, 24h, 7 days, 1 month, 3 months).[12]

  • Analysis: At each time point, retrieve samples from each storage condition. Analyze the samples using a stability-indicating HPLC or LC-MS method that can separate the parent compound from potential degradants.

  • Evaluation: Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.[8]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the use of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Weigh excess API add_solvent Add solvent/buffer start->add_solvent agitate Agitate at constant T (e.g., 24-72h) add_solvent->agitate sample Withdraw supernatant agitate->sample filter Filter (e.g., 0.22µm) sample->filter quantify Quantify by HPLC or LC-MS filter->quantify caption Fig. 1: Experimental workflow for solubility determination.

Caption: Fig. 1: Experimental workflow for solubility determination.

G cluster_analysis Bioanalytical Assay (LC-MS) Diltiazem Diltiazem (Parent Drug) Metabolism Metabolism (in vivo, e.g., hydrolysis) Diltiazem->Metabolism Deacetyl Deacetyldiltiazem (Analyte of Interest) Metabolism->Deacetyl Sample Biological Sample (Plasma, Urine, etc.) Deacetyl->Sample Extraction Sample Extraction Sample->Extraction IS This compound (Internal Standard) IS->Extraction Analysis Quantification Extraction->Analysis G Diltiazem Diltiazem / Deacetyldiltiazem Diltiazem->Block L_type L-type Calcium Channel (Voltage-gated) Ca_influx Ca²⁺ Influx L_type->Ca_influx VSM Vascular Smooth Muscle Cell Ca_influx->VSM Contraction Muscle Contraction VSM->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

References

The Role of Deacetyldiltiazem-d4 in Advancing Drug Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem-d4, a deuterated analog of the primary active metabolite of Diltiazem, serves as a critical tool in drug metabolism research. Its primary application lies in its use as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The stable isotope label ensures accurate and precise quantification of Deacetyldiltiazem and the parent drug, Diltiazem, in complex biological matrices. This technical guide provides an in-depth overview of the core principles and practical applications of this compound in drug metabolism studies. It includes a summary of quantitative data from various analytical methods, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Diltiazem Metabolism and the Significance of Deacetyldiltiazem

Diltiazem, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways include N-demethylation and deacetylation, leading to the formation of several metabolites. Among these, Deacetyldiltiazem is a major pharmacologically active metabolite. Understanding the pharmacokinetics of Diltiazem and its metabolites is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.

The accurate measurement of Diltiazem and Deacetyldiltiazem in biological samples is paramount for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using LC-MS/MS. The deuterium labels render this compound chemically identical to its unlabeled counterpart but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. This co-eluting internal standard effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the reliability and accuracy of the analytical results.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for the simultaneous determination of Diltiazem and its metabolites using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Analytical Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Diltiazem0.93 - 250.100.93[1][2]
Deacetyldiltiazem0.15 - 40.690.15[1][2]
N-desmethyl Diltiazem0.24 - 64.000.24[1][2]
Diltiazem0.48 - 639.90.48[3][4]
Deacetyldiltiazem0.24 - 320.70.24[3][4]
N-desmethyl Diltiazem0.24 - 320.10.24[3][4]

Table 2: Recovery of Analytes and Internal Standard

AnalyteLow QC (%)Medium QC (%)High QC (%)Internal Standard (Diltiazem-d4) (%)Reference
Diltiazem82.975.476.780.5[2]
Deacetyldiltiazem72.966.992.480.5[2]
N-desmethyl Diltiazem76.669.471.980.5[2]
Diltiazem77.4---[3][4]
Deacetyldiltiazem74.5---[3][4]
N-desmethyl Diltiazem76.0---[3][4]

Experimental Protocols

Bioanalytical Method for Diltiazem and its Metabolites in Human Plasma using UPLC-MS/MS

This protocol details a validated method for the simultaneous quantification of Diltiazem, Deacetyldiltiazem, and N-desmethyl Diltiazem in human plasma.

3.1.1. Materials and Reagents

  • Diltiazem, Deacetyldiltiazem, and N-desmethyl Diltiazem reference standards

  • Diltiazem-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE)

3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Spike with 20 µL of the internal standard working solution (Diltiazem-d4 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for analysis.

3.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: 5 mM Ammonium formate in water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 90% A

    • 0.5-2.0 min: Linear gradient to 10% A

    • 2.0-2.5 min: Hold at 10% A

    • 2.5-3.0 min: Return to 90% A

    • 3.0-4.0 min: Re-equilibration at 90% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Diltiazem: m/z 415.1 → 178.1

    • Deacetyldiltiazem: m/z 373.1 → 178.1

    • N-desmethyl Diltiazem: m/z 401.1 → 178.1

    • Diltiazem-d4: m/z 419.1 → 182.1

Visualizations

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diltiazem, highlighting the formation of Deacetyldiltiazem.

Diltiazem_Metabolism Diltiazem Diltiazem Deacetyl Deacetyldiltiazem (Active Metabolite) Diltiazem->Deacetyl Deacetylation (CYP3A4) Ndesmethyl N-desmethyl Diltiazem Diltiazem->Ndesmethyl N-demethylation (CYP3A4, CYP2D6) Other Other Metabolites Deacetyl->Other Further Metabolism Ndesmethyl->Other Further Metabolism Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with this compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Analytes Calibration->Quant

References

Methodological & Application

Application Note: High-Throughput Analysis of Deacetyldiltiazem-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deacetyldiltiazem-d4 in human plasma. Deacetyldiltiazem is a primary active metabolite of Diltiazem, a widely prescribed calcium channel blocker. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders. It is extensively metabolized in the body, with deacetyldiltiazem being one of its major active metabolites. Accurate quantification of diltiazem and its metabolites is crucial for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing, thereby ensuring the reliability of the analytical results. This application note presents a complete protocol for the analysis of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • Deacetyldiltiazem (Reference Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

  • LC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry

An Agilent 6470 Triple Quadrupole LC/MS system equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the positive ion mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI Positive

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Deacetyldiltiazem. The use of its deuterated analog, this compound, as an internal standard effectively compensated for any matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Deacetyldiltiazem373.1178.15013520
This compound 377.1 178.1 50 135 22

Note: The MRM transition for this compound is predicted based on the fragmentation of Deacetyldiltiazem. The precursor ion is shifted by +4 Da due to the deuterium labels. The product ion is expected to be the same as the unlabeled compound. The collision energy may require optimization.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the LC-MS/MS analysis of this compound in human plasma.

Preparation of Stock and Working Solutions
  • Deacetyldiltiazem Stock Solution (1 mg/mL): Accurately weigh 10 mg of Deacetyldiltiazem and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Deacetyldiltiazem Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking 10 µL of each Deacetyldiltiazem working solution into 90 µL of blank human plasma to achieve final concentrations in the desired range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Processing
  • Arrange the calibration standards, QC samples, and unknown samples in a 96-well plate or individual microcentrifuge tubes.

  • Add 20 µL of the this compound IS working solution to all samples except for the blank plasma.

  • Add 300 µL of cold acetonitrile to all samples.

  • Seal the plate or cap the tubes and vortex for 1 minute at medium speed.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS System Setup and Data Acquisition
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Set up the instrument parameters as described in the "Liquid Chromatography" and "Mass Spectrometry" sections.

  • Create a sequence table with the sample information and injection volumes.

  • Start the sequence to acquire the data.

Data Processing and Quantification
  • Integrate the chromatographic peaks for Deacetyldiltiazem and this compound using the instrument's data processing software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x weighting.

  • Determine the concentration of Deacetyldiltiazem in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification final_result Result quantification->final_result Final Concentration

Caption: Experimental workflow from sample preparation to final data analysis.

lcms_components cluster_lc Liquid Chromatograph cluster_ms Mass Spectrometer cluster_system System Control & Data Acquisition lc Autosampler LC Pump Column Oven ms Ion Source (ESI) Quadrupole 1 (Q1) Collision Cell (Q2) Quadrupole 3 (Q3) Detector lc->ms Sample Introduction computer Computer System ms->computer Data Acquisition computer->lc computer->ms MS Control

Caption: Key components and logical relationships in the LC-MS/MS system.

Application Note: High-Throughput Bioanalysis of Diltiazem and its Metabolites Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias. To accurately characterize its pharmacokinetic profile and that of its primary active metabolites, N-desmethyl diltiazem and desacetyl diltiazem, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.

This application note details a validated LC-MS/MS method for the simultaneous quantification of diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem in human plasma. The method employs Diltiazem-d4 as the internal standard, a common and effective choice for this analysis. While the specific compound Deacetyldiltiazem-d4 was requested, extensive literature review indicates that Diltiazem-d4 is the widely used and documented deuterated internal standard for the comprehensive bioanalysis of diltiazem and its metabolites.[1][2] This is likely due to its close structural and physicochemical similarity to the parent drug, ensuring it effectively tracks the analytes throughout the analytical process.

Experimental Protocols

This protocol is based on established and validated methods for the bioanalysis of diltiazem and its metabolites.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of human plasma in a clean microcentrifuge tube, add 50 µL of the Diltiazem-d4 internal standard working solution (concentration to be optimized based on expected analyte concentrations).

  • Vortex the mixture for 60 seconds.

  • Add a suitable organic extraction solvent (e.g., methyl-t-butyl ether or a hexane-isopropanol mixture).

  • Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is suitable.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for diltiazem and its metabolites using Diltiazem-d4 as an internal standard.[1][2]

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.4150.2
N-desmethyl diltiazem401.1150.0
Desacetyl diltiazem373.2108.9
Diltiazem-d4 (IS) 419.2 314.0

Table 2: Method Validation Summary

ParameterDiltiazemN-desmethyl diltiazemDesacetyl diltiazem
Linearity Range (ng/mL) 0.48 - 639.90.24 - 320.10.24 - 320.7
Lower Limit of Quantification (LLOQ) (ng/mL) 0.480.240.24
Intra-day Precision (%CV) < 10.0< 10.0< 10.0
Inter-day Precision (%CV) < 10.0< 10.0< 10.0
Accuracy (% Bias) Within ±10.0Within ±10.0Within ±10.0
Mean Recovery (%) 77.476.074.5
Internal Standard Mean Recovery (%) --74.1 (as Ziprasidone in the cited study, Diltiazem-d4 is expected to have similar recovery to Diltiazem)

Note: Recovery data for the internal standard may vary based on the specific extraction procedure. The value provided is from a study using a similar extraction method. It is crucial to determine the recovery of Diltiazem-d4 during method development and validation.

Visualization

Bioanalytical Workflow for Diltiazem and Metabolites

BioanalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (0.5 mL) Add_IS Add Diltiazem-d4 (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Solvent Add Extraction Solvent Vortex1->Add_Solvent Vortex2 Vortex & Extract Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization ESI+ Chromatography->Ionization Detection MRM Detection Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow from sample preparation to data analysis.

References

Application Notes and Protocols for the Sample Preparation of Deacetyldiltiazem-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of drug metabolites and their deuterated internal standards in biological matrices is paramount in pharmacokinetic and bioequivalence studies. Deacetyldiltiazem is a primary active metabolite of Diltiazem, a widely used calcium channel blocker. Deacetyldiltiazem-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for the precise measurement of Deacetyldiltiazem in complex matrices like human plasma, mitigating variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common and effective sample preparation techniques for the extraction of this compound from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate method depends on factors such as the desired level of sample cleanliness, throughput requirements, and the specific analytical instrumentation used.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance of the described sample preparation techniques for Deacetyldiltiazem. While specific data for this compound is not extensively published, the physicochemical properties of the deuterated and non-deuterated forms are nearly identical. Therefore, the extraction recovery and matrix effects are expected to be highly similar.

TechniqueAnalyteExtraction Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation Deacetyldiltiazem66.9 - 92.4Not explicitly stated, but can be significantFast, simple, high-throughput, low costLess clean extract, potential for significant matrix effects and ion suppression
Liquid-Liquid Extraction Diltiazem50.4 - 58.8Not explicitly stated, but generally cleaner than PPTCleaner extract than PPT, good for removing salts and phospholipidsMore labor-intensive, requires solvent evaporation and reconstitution, use of organic solvents
Solid-Phase Extraction Diltiazem & Metabolites> 75 (General)Not explicitly stated, but generally the lowest among the threeCleanest extract, high concentration factor, lowest matrix effects, amenable to automationMore complex method development, higher cost per sample
Solid-Phase Extraction (Automated) Diltiazem & Deacetyldiltiazem~90Not explicitly statedHigh throughput, excellent reproducibilityRequires specialized robotic equipment

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a rapid and straightforward method for the removal of plasma proteins using acetonitrile.

Materials and Reagents:

  • Human plasma (with K2-EDTA as an anticoagulant)

  • This compound working standard solution (in a suitable solvent like methanol or acetonitrile)

  • Acetonitrile (HPLC or LC-MS grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge (capable of >10,000 x g)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample.

  • Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (approximately 350-400 µL) to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol utilizes methyl-tert-butyl ether (MTBE) for the extraction of this compound from human plasma, resulting in a cleaner sample compared to protein precipitation.

Materials and Reagents:

  • Human plasma (with K2-EDTA as an anticoagulant)

  • This compound working standard solution

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Ammonium hydroxide solution (5% in water, optional for pH adjustment)

  • Microcentrifuge tubes (2.0 mL) or glass test tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., mobile phase or a mixture of acetonitrile and water)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of human plasma into a clean tube.

  • Add 20 µL of the this compound internal standard working solution.

  • (Optional) Add 50 µL of 5% ammonium hydroxide solution to basify the sample and improve extraction efficiency for basic compounds. Vortex briefly.

  • Add 1.0 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol describes a generic method using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) for a high level of sample cleanup.

Materials and Reagents:

  • Human plasma (with K2-EDTA as an anticoagulant)

  • This compound working standard solution

  • SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (HPLC or LC-MS grade)

  • Deionized water

  • Phosphoric acid (4% in water, for sample pretreatment)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Collection tubes

  • Solvent evaporation system

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pretreatment: In a microcentrifuge tube, mix 200 µL of human plasma with 20 µL of the this compound internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.

  • Loading: Load the pretreated plasma sample (approximately 420 µL) onto the conditioned cartridge. Apply gentle vacuum or pressure to draw the sample through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of the wash solvent (5% methanol in water) to remove polar interferences.

  • Elution: Place clean collection tubes in the manifold. Elute the analytes from the cartridge with 1 mL of the elution solvent (acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Solid-Phase Extraction (SPE) protocol.

SPE_Workflow Start Start: Human Plasma Sample Spike_IS Spike with This compound IS Start->Spike_IS Pretreat Sample Pretreatment (e.g., Acidification) Spike_IS->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol) SPE_Equilibrate SPE Cartridge Equilibration (Water) SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash Wash Cartridge (e.g., 5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., Acetonitrile) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound in Human Plasma.

Application Note: Solid-Phase Extraction of Deacetyldiltiazem-d4 from Urine Samples for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetyldiltiazem is a primary metabolite of diltiazem, a calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] Monitoring its levels in urine is crucial for pharmacokinetic and metabolic studies. Deacetyldiltiazem-d4 is a deuterated internal standard used for the accurate quantification of deacetyldiltiazem. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine samples, ensuring high recovery and sample purity for sensitive and reliable LC-MS/MS analysis.

The methodology described herein is based on established principles of reversed-phase SPE, which is effective for the extraction of moderately polar compounds like diltiazem and its metabolites from aqueous samples.[6] The protocol has been optimized to minimize matrix effects and achieve consistent results.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • SPE Cartridges: C18 bonded silica, 100 mg/1 mL (or similar reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human urine (drug-free)

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take 1 mL of the supernatant for the extraction procedure.

  • Spike the urine sample with the appropriate concentration of this compound internal standard.

3. Solid-Phase Extraction (SPE) Protocol

The SPE procedure follows a standard bind-elute strategy.[7]

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC grade water.

  • Loading: Load the 1 mL pre-treated urine sample onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[8]

4. LC-MS/MS Analysis

The analysis can be performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer.

Data Presentation

Table 1: Solid-Phase Extraction Performance Data

ParameterResult
Recovery >85%
Within-day Repeatability (RSD) <5%
Between-day Repeatability (RSD) <9%
Limit of Quantification (LOQ) 0.15 - 1.0 ng/mL

Recovery data is based on typical performance for diltiazem and its metabolites using reversed-phase SPE.[6][9] The Limit of Quantification is an estimated range based on similar compounds analyzed by LC-MS/MS.[9]

Table 2: LC-MS/MS Parameters (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundOptimized ValueOptimized Value100Optimized Value

Note: The precursor and product ions, as well as the collision energy, must be determined experimentally for this compound.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction urine Urine Sample centrifuge Centrifuge urine->centrifuge supernatant Supernatant centrifuge->supernatant spike Spike with IS supernatant->spike load Load Sample spike->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (5% MeOH) load->wash1 wash2 Wash 2 (20% MeOH) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute (Methanol) dry->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of this compound from urine.

Logical_Relationships Urine Urine Matrix SPE Solid-Phase Extraction (C18) Urine->SPE Analyte This compound (Analyte) Analyte->SPE Interferences Interferences (Salts, Pigments, etc.) Interferences->SPE Clean_Extract Clean Extract SPE->Clean_Extract Separation LCMS LC-MS/MS Analysis Clean_Extract->LCMS Data Quantitative Data LCMS->Data

Caption: Logical relationships in the analytical process.

References

Application Note: High-Throughput Analysis of Diltiazem and Deacetyldiltiazem-d4 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of diltiazem and its deuterated metabolite, deacetyldiltiazem-d4, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol employs a simple liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation, delivering a total run time of 4.25 minutes. The use of a deuterated internal standard ensures high accuracy and precision.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. Its major metabolite, deacetyldiltiazem, also possesses pharmacological activity. Accurate and reliable quantification of diltiazem and its metabolites in biological matrices is crucial for clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response in LC-MS/MS assays. This application note provides a comprehensive protocol for the chromatographic separation and quantification of diltiazem and this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction procedure is employed for the isolation of the analytes from human plasma[1]:

  • In a glass tube, vortex a 0.5 mL aliquot of human plasma with 50 µL of the internal standard working solution (this compound, 2000 ng/mL).

  • To prevent the degradation of diltiazem, the plasma sample should be buffered with a 1% solution of 0.1 M sodium fluoride (NaF)[1][2].

  • Add the extraction solvent and vortex thoroughly.

  • Centrifuge the sample to achieve phase separation.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for UPLC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is performed on a UPLC system with the following conditions[1]:

ParameterValue
Column Reversed-phase column
Mobile Phase 5 mM Ammonium Formate (pH 3.0) : Methanol (10:90, v/v)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 4.25 minutes
Mass Spectrometry Conditions

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument
Gas Flow Dependent on instrument

Data Presentation

Table 1: Retention Times [1]

AnalyteRetention Time (min)
Diltiazem2.50
Deacetyldiltiazem2.54
This compound~2.54 (estimated)

Table 2: MRM Transitions and Mass Spectrometer Parameters [1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (sec)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.05178.030.20022Optimized
Deacetyldiltiazem373.21108.85OptimizedOptimizedOptimized
This compound377.23108.85OptimizedOptimizedOptimized

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (0.5 mL) add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc UPLC Separation (Reversed-Phase Column) reconstitution->uplc msms Tandem Mass Spectrometry (Positive ESI, MRM) uplc->msms quantification Quantification (Peak Area Ratios) msms->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the UPLC-MS/MS analysis of diltiazem.

Discussion

This UPLC-MS/MS method provides a rapid and reliable means for the simultaneous quantification of diltiazem and its deuterated internal standard, this compound, in human plasma. The short analysis time makes it ideal for high-throughput applications. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is critical for mitigating matrix effects and ensuring the accuracy and precision of the results. The described liquid-liquid extraction protocol offers a clean sample extract, minimizing instrument contamination and maintaining robust performance. This method can be readily implemented in clinical and research laboratories for various applications requiring the accurate measurement of diltiazem.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Deacetyldiltiazem-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is applicable for pharmacokinetic studies, drug metabolism research, and bioequivalence studies involving diltiazem and its metabolites.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension and angina. It is extensively metabolized in the body, with deacetyldiltiazem being one of its major pharmacologically active metabolites. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification of diltiazem and its metabolites in complex biological samples. This application note outlines a robust LC-MS/MS method for the sensitive and selective detection of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem reference standards

  • Diltiazem-d4 (internal standard)[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ammonium formate[2]

  • Formic acid

  • Sodium fluoride

  • Human plasma (drug-free)

  • Methyl-t-butyl ether (MTBE)[3]

  • Water (Milli-Q or equivalent)

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving the analyte from potential interferences.

ParameterCondition
LC System Ultra Performance Liquid Chromatography (UPLC) system
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or Thermo Hypersil Gold C18 (150 x 4.6 mm, 5µm)[2][3]
Mobile Phase A 10 mM Ammonium acetate buffer or 5 mM Ammonium formate (pH 3.0)[2][3]
Mobile Phase B Acetonitrile or Methanol[2][3]
Gradient Isocratic elution with 25:75 (v/v) Mobile Phase A:Mobile Phase B or a gradient can be optimized.[2][3]
Flow Rate 0.2 mL/min or 0.6 mL/min[2][3]
Column Temperature 40 °C[2]
Injection Volume 10 µL
Run Time Approximately 2.0 - 4.5 minutes[2][3]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is recommended for high sensitivity and selectivity.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[2][3]
Gas Temperature Optimized for the specific instrument
Gas Flow Optimized for the specific instrument
Nebulizer Pressure Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument

MRM Transitions:

The following table summarizes the MRM transitions for the analysis. The transition for this compound is proposed based on the known transition for deacetyldiltiazem, assuming the deuterium labels do not significantly alter the fragmentation pathway.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (sec)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.05178.030.20022Optimized
N-desmethyl diltiazem401.09150.04OptimizedOptimizedOptimized
Desacetyl diltiazem373.21108.85OptimizedOptimizedOptimized
This compound 377.23 108.85 Optimized Optimized Optimized
Diltiazem-d4 (IS)419.22314.0OptimizedOptimizedOptimized

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity.[2]

Protocol

Standard Solution Preparation
  • Prepare individual stock solutions of this compound, diltiazem, N-desmethyl diltiazem, desacetyl diltiazem, and Diltiazem-d4 (internal standard) at a concentration of 1 mg/mL in methanol.[2]

  • Prepare working solutions by diluting the stock solutions with a mixture of methanol and water (70:30, v/v).[2]

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions into drug-free human plasma.

Sample Preparation (Liquid-Liquid Extraction)
  • To 300 µL of plasma sample, add the internal standard solution (Diltiazem-d4).

  • Add 1 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.[3]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Note: Diltiazem can be unstable in plasma and may degrade to desacetyl diltiazem. To minimize this, it is recommended to add a stabilizing agent like 1% of 0.1 M sodium fluoride (NaF) solution to the plasma samples, especially if they are to be stored.[2]

Data Analysis

The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard (Diltiazem-d4) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method can be readily implemented in research and clinical laboratories for various applications in drug metabolism and pharmacokinetic studies.

References

Application Note: High-Throughput Analysis of Deacetyldiltiazem-d4 in Human Plasma for Clinical Trial Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Deacetyldiltiazem in human plasma, employing Deacetyldiltiazem-d4 as an internal standard (IS). The protocol is designed for high-throughput analysis of clinical trial samples, utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies.

Introduction

Diltiazem is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. It undergoes extensive metabolism, with N-desmethyldiltiazem and O-desacetyldiltiazem being two of its major metabolites. Accurate quantification of these metabolites in biological matrices is crucial for understanding the complete pharmacokinetic profile of diltiazem in clinical trials. This note describes a validated LC-MS/MS method for the analysis of Deacetyldiltiazem, using its stable isotope-labeled counterpart, this compound, as the internal standard to ensure high accuracy and precision.

Experimental
  • Deacetyldiltiazem and this compound reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Protocol: Sample Preparation and LC-MS/MS Analysis

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Deacetyldiltiazem and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Deacetyldiltiazem stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.

  • Spiked CC and QC Samples: Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve and quality control samples (Low, Medium, High).

Sample Extraction

A liquid-liquid extraction (LLE) method is outlined below, which is a common technique for this type of analysis.[1][2]

  • Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

Alternatively, a solid-phase extraction (SPE) can be employed using C18 cartridges for sample cleanup.[3]

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for Deacetyldiltiazem and this compound should be optimized. For Deacetyldiltiazem, a potential transition is m/z 373.2 -> 108.9.[4] The transition for this compound would be expected to be m/z 377.2 -> 108.9 or another suitable fragment ion.

Data and Results

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5][6] Key validation parameters are summarized in the tables below.

Table 1: Calibration Curve for Deacetyldiltiazem in Human Plasma
Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
0.198.58.2
0.5101.26.5
2.599.84.1
10102.53.5
50100.92.8
10098.93.1
20099.52.5
400101.83.9
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.17.8103.29.1101.5
Low0.36.599.77.8102.3
Medium304.2101.55.599.1
High3003.898.64.9100.8
Table 3: Stability of Deacetyldiltiazem in Human Plasma
Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Bench-top (4 hours)0.398.2
Bench-top (4 hours)300101.1
Freeze-thaw (3 cycles)0.397.5
Freeze-thaw (3 cycles)30099.8
Long-term (-80°C, 30 days)0.396.9
Long-term (-80°C, 30 days)300100.5

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard (this compound) plasma->is lle Liquid-Liquid Extraction (MTBE) is->lle vortex Vortex (5 min) lle->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of Deacetyldiltiazem.

G cluster_metabolism Metabolic Pathways Diltiazem Diltiazem N_Desmethyl N-Desmethyldiltiazem Diltiazem->N_Desmethyl CYP3A4 Deacetyl Deacetyldiltiazem Diltiazem->Deacetyl Esterases Other Other Metabolites N_Desmethyl->Other Deacetyl->Other

Caption: Simplified metabolic pathway of Diltiazem.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Deacetyldiltiazem in human plasma samples for clinical trials. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The method meets the general requirements for bioanalytical method validation and is suitable for pharmacokinetic characterization.

References

Application of Deacetyldiltiazem-d4 in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina. In the field of forensic toxicology, the accurate quantification of diltiazem and its metabolites in biological matrices is crucial for determining drug involvement in various cases, including death investigations, drug-facilitated crimes, and driving under the influence scenarios. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrumental analysis. Deacetyldiltiazem-d4, a deuterated analog of deacetyldiltiazem, serves as an ideal internal standard for the quantification of deacetyldiltiazem, ensuring the highest level of accuracy and precision in forensic toxicological analyses.

Principle of the Method

This application note describes a robust and sensitive method for the quantification of deacetyldiltiazem in biological matrices, such as blood and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The method involves sample preparation using protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix. The processed sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.

Materials and Reagents

  • Deacetyldiltiazem standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Drug-free human plasma/blood for calibration and quality control samples

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve deacetyldiltiazem and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the deacetyldiltiazem primary stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • To 100 µL of blank biological matrix (plasma or blood), calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Data Presentation

Table 1: Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Deacetyldiltiazem373.2108.925
This compound377.2108.925

Table 2: Method Validation Parameters (Illustrative)

ParameterDeacetyldiltiazem
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 15%
Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (100 µL) add_is Add this compound (20 µL) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for the quantification of deacetyldiltiazem.

signaling_pathway cluster_workflow Quantitative Analysis Logic Analyte Deacetyldiltiazem in Sample Extraction Sample Preparation (Extraction, Concentration) Analyte->Extraction IS This compound (Known Amount) IS->Extraction LC_MS LC-MS/MS Detection Extraction->LC_MS Peak_Area_Analyte Peak Area (Analyte) LC_MS->Peak_Area_Analyte Peak_Area_IS Peak Area (Internal Standard) LC_MS->Peak_Area_IS Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Area_Analyte->Ratio Peak_Area_IS->Ratio Concentration Determine Concentration of Analyte Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Logical relationship in isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of deacetyldiltiazem in forensic toxicology casework. The described LC-MS/MS protocol offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for routine forensic analysis. The implementation of this method can significantly improve the quality and defensibility of toxicological findings in legal proceedings.

Troubleshooting & Optimization

Technical Support Center: LC-MS Analysis of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the LC-MS analysis of Deacetyldiltiazem-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in LC-MS?

Poor peak shape for this compound can manifest as peak tailing, fronting, or splitting. The most common causes include:

  • Chromatographic Issues: Sub-optimal mobile phase pH, inappropriate column chemistry, or a mismatch between the sample solvent and the mobile phase.

  • Mass Overload: Injecting too much of the analyte, leading to saturation of the stationary phase.

  • Column Degradation: Loss of stationary phase, voids in the column packing, or contamination from previous injections.[1]

  • System Issues: Extra-column volume from excessive tubing length or poor connections, as well as issues with the injector or detector.

  • Isotope Effects: The inherent physicochemical differences between this compound and its non-deuterated analog can lead to slight chromatographic separation, potentially causing peak splitting or distortion if not adequately resolved. Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[2][3][4]

Q2: My this compound peak is tailing. What should I check first?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Given that Deacetyldiltiazem is a basic compound (pKa ≈ 8.18), interactions with acidic silanol groups on the silica-based column packing can be a primary cause.[5]

Here’s a step-by-step approach to troubleshoot peak tailing:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to keep the amine group on this compound protonated and minimize interactions with residual silanols. The use of a buffer like ammonium formate or ammonium acetate is recommended.[6][7]

  • Column Chemistry: Consider using a column with end-capping or a different stationary phase (e.g., a C8 instead of a C18) to reduce silanol interactions.

  • Sample Overload: Reduce the injection volume or the concentration of the sample to see if the tailing improves.

  • System Contamination: Flush the column and the entire LC system to remove any strongly retained compounds from previous analyses.

Q3: I am observing peak fronting for this compound. What are the likely causes?

Peak fronting is less common than tailing but can occur due to:

  • Mass Overload: Injecting a sample that is too concentrated can lead to fronting. Dilute your sample and re-inject.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.

Q4: Why is my this compound peak splitting into two?

Peak splitting for a deuterated internal standard can be particularly perplexing. Here are the primary reasons:

  • Chromatographic Isotope Effect: The four deuterium atoms in this compound can slightly alter its polarity and interaction with the stationary phase compared to the non-deuterated (or partially deuterated) versions. This can lead to a slight separation and result in a split or shouldered peak. In reversed-phase chromatography, the deuterated compound typically elutes slightly earlier.[2][3][4]

  • Co-elution with an Isomer or Impurity: There might be an impurity or an isomer present that has a very similar mass and retention time.

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to be introduced unevenly onto the column, leading to split peaks for all analytes.

  • Injection Issues: Problems with the autosampler, such as air in the sample loop, can also lead to split peaks.

Troubleshooting Guides

Systematic Approach to Poor Peak Shape

When encountering poor peak shape for this compound, a systematic approach is crucial for efficient troubleshooting. The following flowchart outlines a logical workflow to identify and resolve the issue.

TroubleshootingWorkflow start Poor Peak Shape for This compound peak_type Identify Peak Shape (Tailing, Fronting, Splitting) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting check_pH Adjust Mobile Phase pH (e.g., lower to pH 3-4) tailing->check_pH reduce_load_t Reduce Sample Concentration or Injection Volume check_pH->reduce_load_t check_column_t Consider End-capped Column or Different Stationary Phase reduce_load_t->check_column_t flush_system_t Flush Column and System check_column_t->flush_system_t end Good Peak Shape flush_system_t->end reduce_load_f Reduce Sample Concentration or Injection Volume fronting->reduce_load_f check_solvent Match Sample Solvent to Initial Mobile Phase reduce_load_f->check_solvent check_column_f Inspect Column for Voids or Collapse check_solvent->check_column_f check_column_f->end check_isotope_effect Optimize Chromatography to Co-elute or Resolve d4 and d0 splitting->check_isotope_effect check_purity Verify Purity of This compound Standard check_isotope_effect->check_purity check_column_s Inspect Column for Voids or Frit Blockage check_purity->check_column_s check_injector Check Autosampler and Injection Port check_column_s->check_injector check_injector->end

Caption: A systematic workflow for troubleshooting poor peak shape of this compound.

Quantitative Data Summary

The following table summarizes key experimental parameters and their potential impact on the peak shape of this compound.

ParameterRecommended Setting/ConditionPotential Impact on Peak Shape if Sub-optimal
Mobile Phase pH 3.0 - 4.0 (using formic acid or ammonium formate)[6]Tailing: At higher pH, the basic amine group can interact with residual silanols on the column.
Column Type C18 or C8, preferably with end-cappingTailing: Non-end-capped columns have more exposed silanols, leading to secondary interactions.
Sample Solvent Should be the same as or weaker than the initial mobile phaseFronting or Splitting: A stronger sample solvent can cause band distortion at the column head.
Injection Volume 1-10 µL (depending on concentration and column dimensions)Fronting or Tailing: Overloading the column can lead to peak distortion.
Analyte Concentration Within the linear range of the detectorFronting or Tailing: High concentrations can saturate the stationary phase.
Column Temperature 30 - 40 °CBroadening: Inconsistent temperature can affect retention time and peak width.
Flow Rate Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min for a 2.1 mm ID column)[7]Broadening: A flow rate that is too high or too low can lead to band broadening.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Prepare additional aqueous mobile phases with ammonium formate, adjusting the pH to 3.0, 4.0, and 5.0.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Gradient: 10-90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Procedure:

    • Inject a standard solution of this compound using each of the prepared aqueous mobile phases.

    • Monitor the peak shape (asymmetry factor) for each run.

    • Select the pH that provides the most symmetrical peak.

Protocol 2: Investigating the Chromatographic Isotope Effect

Objective: To determine if the deuterated and non-deuterated forms of Deacetyldiltiazem are separating chromatographically.

Methodology:

  • Prepare Samples:

    • A solution containing only Deacetyldiltiazem.

    • A solution containing only this compound.

    • A solution containing a 1:1 mixture of both.

  • LC-MS Conditions:

    • Use the optimized chromatographic conditions from Protocol 1.

  • Procedure:

    • Inject each of the three samples.

    • Overlay the chromatograms for the single-analyte injections and the mixed injection.

    • Observe if there is a shift in retention time between Deacetyldiltiazem and this compound. A slight shift to an earlier retention time is expected for the d4-analog in reversed-phase chromatography.[2][3][4]

    • If a significant shift is observed, adjust the gradient steepness or mobile phase composition to try and achieve co-elution or baseline resolution, depending on the analytical goal.

Logical Relationship Diagram: Impact of pH on Peak Shape

The following diagram illustrates the relationship between mobile phase pH and the interaction of this compound with the stationary phase, which in turn affects peak shape.

pH_Effect cluster_mobile_phase Mobile Phase pH cluster_analyte This compound cluster_stationary_phase C18 Stationary Phase cluster_peak_shape Resulting Peak Shape High_pH High pH (e.g., > 5) Analyte_Neutral Neutral Amine Group High_pH->Analyte_Neutral Silanol_Ionized Ionized Silanol Groups (Negative Charge) High_pH->Silanol_Ionized Low_pH Low pH (e.g., < 4) Analyte_Protonated Protonated Amine Group (Positive Charge) Low_pH->Analyte_Protonated Silanol_Neutral Neutral Silanol Groups Low_pH->Silanol_Neutral Analyte_Neutral->Silanol_Ionized Strong Secondary Interaction Analyte_Protonated->Silanol_Neutral Minimal Interaction Peak_Tailing Poor Peak Shape (Tailing) Silanol_Ionized->Peak_Tailing Good_Peak Good Peak Shape (Symmetrical) Silanol_Neutral->Good_Peak

References

Technical Support Center: Optimizing Deacetyldiltiazem-d4 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Deacetyldiltiazem-d4 signal intensity in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the quality of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Deacetyldiltiazem and its deuterated internal standard in MRM mode?

When analyzing Deacetyldiltiazem and Diltiazem-d4 (often used as an internal standard for this compound), the following precursor to product ion transitions are commonly used in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Desacetyl diltiazem373.21108.85[1][2]
Diltiazem-D4 (IS)419.22314.0[1][2]

Q2: I am observing a low or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A low or absent signal can stem from multiple factors, ranging from sample preparation to instrument settings. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

G cluster_0 Initial Check cluster_1 Sample Preparation Troubleshooting cluster_2 LC Method Troubleshooting cluster_3 MS Parameters Troubleshooting cluster_4 Resolution start Low or No Signal Observed check_sample_prep Verify Sample Preparation start->check_sample_prep check_lc_conditions Review LC Method start->check_lc_conditions check_ms_settings Examine MS Parameters start->check_ms_settings extraction_efficiency Inadequate Extraction? check_sample_prep->extraction_efficiency matrix_effects Potential Matrix Effects? check_sample_prep->matrix_effects mobile_phase Incorrect Mobile Phase? check_lc_conditions->mobile_phase column_issue Column Performance? check_lc_conditions->column_issue ion_source Suboptimal Ion Source Settings? check_ms_settings->ion_source mrm_transition Incorrect MRM Transitions? check_ms_settings->mrm_transition optimize_lle_spe Optimize LLE/SPE Protocol extraction_efficiency->optimize_lle_spe dilute_sample Dilute Sample matrix_effects->dilute_sample signal_restored Signal Restored optimize_lle_spe->signal_restored dilute_sample->signal_restored remake_mobile_phase Prepare Fresh Mobile Phase mobile_phase->remake_mobile_phase check_column_health Equilibrate or Replace Column column_issue->check_column_health remake_mobile_phase->signal_restored check_column_health->signal_restored optimize_source Optimize ESI Parameters ion_source->optimize_source verify_transitions Verify m/z Values mrm_transition->verify_transitions optimize_source->signal_restored verify_transitions->signal_restored

Caption: Troubleshooting workflow for low this compound signal intensity.

Q3: My chromatographic peak shape is poor (e.g., tailing, fronting, or broad). How can I improve it?

Poor peak shape can be attributed to several factors related to the LC method and sample preparation.

  • Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. For diltiazem and its metabolites, a slightly acidic mobile phase (e.g., pH 3.0 with ammonium formate) often yields good peak shapes.[1] Also, confirm the organic-to-aqueous ratio is optimal for retention and elution.

  • Column Choice: A C18 or C8 reversed-phase column is commonly used.[3][4] Ensure the column is not degraded and is properly equilibrated.

  • Sample Solvent: Reconstituting the dried extract in the initial mobile phase is crucial to prevent peak distortion.[1] If the sample solvent is stronger than the mobile phase, it can lead to peak fronting.

  • Flow Rate: An optimized flow rate ensures symmetric peaks. A typical flow rate for UPLC applications is around 0.2-0.6 mL/min.[1][3]

Q4: How can I minimize matrix effects when analyzing plasma samples?

Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, affecting signal intensity and reproducibility.

  • Improve Sample Cleanup: Employ a robust sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[5]

  • Chromatographic Separation: Optimize the LC gradient to separate this compound from matrix components. A longer column or a different stationary phase might be necessary.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may also decrease the analyte signal.[5]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Diltiazem-d4 co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated method for the extraction of diltiazem and its metabolites from human plasma.[1][3]

LLE Workflow

G plasma_sample 1. Start with 0.5 mL Plasma Sample add_is 2. Add 50 µL of Diltiazem-d4 IS (2000 ng/mL) plasma_sample->add_is vortex1 3. Vortex for 60 seconds add_is->vortex1 add_solvent 4. Add 2.5 mL Methyl Tert-Butyl Ether vortex1->add_solvent vortex2 5. Vortex for 10 minutes add_solvent->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 5 min at 4°C vortex2->centrifuge freeze_transfer 7. Flash-freeze aqueous layer and transfer organic layer centrifuge->freeze_transfer evaporate 8. Evaporate to dryness under Nitrogen at 40°C freeze_transfer->evaporate reconstitute 9. Reconstitute in 200 µL of mobile phase evaporate->reconstitute

References

Technical Support Center: Addressing Matrix Effects with Deacetyldiltiazem-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Deacetyldiltiazem-d4 as an internal standard to mitigate matrix effects in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3][4] Common culprits in complex biological matrices include salts, lipids, and proteins.[1][5]

Q2: How does this compound, as a deuterated internal standard, help in correcting for matrix effects?

A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects.[1] Because they are structurally and chemically very similar to the analyte of interest (in this case, Deacetyldiltiazem or a structurally related analyte), they exhibit nearly identical chromatographic behavior and experience similar degrees of ion suppression or enhancement.[1][2] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, variations in the analyte signal due to matrix effects can be normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area.[1][6] This approach significantly improves the accuracy and precision of quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated counterpart.[1] If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification.[1] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Q4: What are the key characteristics to consider when using a deuterated internal standard like this compound?

A4: Several factors are critical for the effective use of a deuterated internal standard:

  • Isotopic Purity: The internal standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.[1]

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. A mass shift of at least 3 Da is generally recommended.[2]

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[1]

  • Stability: The isotopic label should be stable and not prone to exchange during sample preparation and analysis.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor reproducibility of the analyte/Deacetyldiltiazem-d4 area ratio.

  • Possible Cause: Inconsistent matrix effects across different samples.

  • Solution:

    • Improve Sample Preparation: Enhance the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for better selectivity.[7][8]

    • Modify Chromatography: Adjust the chromatographic conditions to better separate the analyte and internal standard from the matrix interferences. This could involve changing the analytical column, mobile phase composition, or gradient profile.[9]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[3][4]

Problem 2: The analyte and this compound do not co-elute.

  • Possible Cause: Isotope effect leading to chromatographic separation.

  • Solution:

    • Adjust Chromatographic Conditions: Modify the mobile phase composition (e.g., organic solvent type, pH) or the temperature of the column to try and achieve co-elution.

    • Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, although for deuterated standards, this is a less common issue.

Problem 3: Significant ion suppression is still observed despite using an internal standard.

  • Possible Cause: The concentration of the internal standard is not optimal, or the matrix effect is extremely severe.

  • Solution:

    • Optimize Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate detector response.[10]

    • Further Improve Sample Cleanup: Re-evaluate and enhance the sample preparation method to more effectively remove the sources of ion suppression.[5][11]

    • Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) might reduce susceptibility to matrix effects for certain analytes.

Quantitative Data

Table 1: Mass Spectrometric Parameters for Diltiazem and its Metabolites/Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.05178.03
N-desmethyl diltiazem401.09150.04
Desacetyl diltiazem373.21108.85
Diltiazem-d4 (Internal Standard)419.22314.0

Data sourced from a study on the analysis of diltiazem and its metabolites.[12][13]

Table 2: Physicochemical Properties of Deacetyldiltiazem and this compound

PropertyDeacetyldiltiazemThis compound
Molecular FormulaC20H24N2O3SC20H20D4N2O3S
Molecular Weight372.5 g/mol [14]376.51 g/mol [15]
Exact Mass372.1508 g/mol [14]376.1759 g/mol [16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final elution solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and then spike the analyte and this compound into the final extract.

    • Set C (Pre-extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol that may require optimization for your specific matrix.

  • To 100 µL of plasma sample, add 25 µL of this compound working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of a suitable organic solvent (e.g., methyl-t-butyl ether).[17]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Result

Caption: Workflow for addressing matrix effects using an internal standard.

TroubleshootingTree Start Poor Analyte/IS Ratio Reproducibility? Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Yes Resolved Issue Resolved Start->Resolved No Check_Chromatography Evaluate Chromatography Check_Sample_Prep->Check_Chromatography Optimize_Cleanup Optimize Cleanup (e.g., SPE) Check_Sample_Prep->Optimize_Cleanup Check_IS_Concentration Verify IS Concentration Check_Chromatography->Check_IS_Concentration Modify_Gradient Modify Gradient/Column Check_Chromatography->Modify_Gradient Dilute_Sample Consider Sample Dilution Check_IS_Concentration->Dilute_Sample Reoptimize_IS_Conc Re-optimize IS Concentration Check_IS_Concentration->Reoptimize_IS_Conc Optimize_Cleanup->Resolved Modify_Gradient->Resolved Dilute_Sample->Resolved Reoptimize_IS_Conc->Resolved

Caption: Troubleshooting decision tree for poor analyte/IS ratio.

References

Technical Support Center: Resolving Chromatographic Co-elution with Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving chromatographic co-elution issues when using Deacetyldiltiazem-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Deacetyldiltiazem, a major metabolite of the drug Diltiazem. In this molecule, four hydrogen atoms have been replaced by deuterium. It is an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) because it is chemically almost identical to the unlabeled analyte (Deacetyldiltiazem). This chemical similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte, enabling accurate quantification by correcting for variations in sample processing and instrument response.

Q2: What is chromatographic co-elution, and why is it important in the context of deuterated internal standards?

Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time. When using a deuterated internal standard like this compound, the goal is for it to co-elute perfectly with the non-deuterated analyte (Deacetyldiltiazem). This ensures that both compounds experience the same matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source. If they do not co-elute, the ratio of the analyte to the internal standard can be skewed, leading to inaccurate and unreliable quantitative results.

Q3: Can this compound separate from the non-deuterated Deacetyldiltiazem during chromatography?

Yes, it is possible for a deuterated internal standard to separate from its non-deuterated counterpart. This phenomenon is known as the "isotope effect." The slightly higher mass of deuterium can lead to subtle differences in the physicochemical properties of the molecule, which can affect its interaction with the stationary and mobile phases of the chromatography system, sometimes resulting in a small shift in retention time.

Q4: What are the initial steps to take if I suspect co-elution with an interfering compound?

If you suspect an interfering compound is co-eluting with your analyte and/or this compound, the first step is to confirm the issue. This can be done by:

  • Visually inspecting the chromatogram: Look for misshapen, broad, or shouldered peaks.

  • Using a diode array detector (DAD) or photodiode array (PDA) detector: If available, peak purity analysis can indicate the presence of more than one compound under a single peak.

  • Examining the mass spectra across the peak: In a high-resolution mass spectrometer, you can check for the presence of different m/z values across the elution profile of the peak.

Troubleshooting Guides

Issue 1: Poor resolution between Deacetyldiltiazem and this compound

Symptoms:

  • Inconsistent analyte-to-internal standard area ratios across a batch of samples.

  • A visible shift in retention time between the analyte and the internal standard.

  • Increased variability in quality control (QC) samples.

Troubleshooting Workflow:

cluster_0 Mobile Phase Optimization cluster_1 Gradient Adjustment cluster_2 Column and Temperature Evaluation A Problem: Poor resolution between Deacetyldiltiazem and this compound B Step 1: Optimize Mobile Phase A->B C Step 2: Adjust Gradient Profile B->C B1 Change organic solvent percentage. (e.g., decrease acetonitrile to increase retention) B->B1 D Step 3: Evaluate Column and Temperature C->D C1 Make the gradient shallower around the elution time of the analytes. C->C1 E Solution: Co-eluting Peaks D->E D1 Try a column with a different stationary phase (e.g., C8 instead of C18). D->D1 B2 Modify aqueous phase pH. (e.g., adjust with formic acid or ammonium formate) B1->B2 D2 Lower the column temperature to potentially increase retention and improve separation. D1->D2

Caption: Troubleshooting workflow for poor resolution between analyte and deuterated internal standard.

Issue 2: Co-elution of an unknown interference with this compound

Symptoms:

  • The peak for this compound is significantly larger or smaller in certain samples compared to others.

  • The peak shape of the internal standard is distorted.

  • Inaccurate and imprecise results for the analyte.

Logical Troubleshooting Steps:

cluster_0 Confirmation cluster_1 Chromatography cluster_2 Sample Preparation A Problem: Co-elution of unknown interference with this compound B Step 1: Confirm Interference A->B C Step 2: Improve Chromatographic Selectivity B->C B1 Analyze a blank matrix sample to see if the interference is endogenous. B->B1 D Step 3: Enhance Sample Preparation C->D C1 Change the stationary phase (e.g., switch to a phenyl-hexyl column). C->C1 E Solution: Resolved Peaks D->E D1 Use a more selective extraction method (e.g., solid-phase extraction instead of protein precipitation). D->D1 B2 Review sample collection and processing for potential contaminants. B1->B2 C2 Modify the mobile phase composition (e.g., change organic solvent or pH). C1->C2 D2 Incorporate a wash step in the extraction protocol. D1->D2

Caption: Logical steps to resolve co-elution with an unknown interference.

Data Presentation

The following table illustrates a hypothetical scenario where optimizing the chromatographic gradient resolves the co-elution of an interfering peak with this compound.

ParameterInitial Method (Problematic)Optimized Method (Resolved)
Analyte Retention Time (min) 3.454.21
IS Retention Time (min) 3.464.22
Interference Retention Time (min) 3.474.55
Analyte Peak Asymmetry 1.51.1
IS Peak Asymmetry 1.81.1
QC Sample Accuracy (%) 85 - 125%98 - 102%
QC Sample Precision (%CV) 18%4%

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of Diltiazem and its metabolites from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature and then place them in an ice bath.

  • Aliquoting: Vortex the plasma samples for 10 seconds. Aliquot 200 µL of each plasma sample, calibration standard, and quality control sample into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for the blank samples. To the blank samples, add 50 µL of 50% methanol.

  • Vortexing: Vortex all tubes for 30 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Mixing: Cap the tubes and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Final Mixing and Transfer: Vortex for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method for the analysis of Deacetyldiltiazem.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Deacetyldiltiazem: 373.1 -> 178.1 This compound: 377.1 -> 178.1
Collision Energy Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Mandatory Visualization

Diltiazem Metabolic Pathway

Diltiazem is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The main metabolic pathways are N-demethylation and deacetylation.

Diltiazem Diltiazem N_Desmethyl N-Desmethyldiltiazem Diltiazem->N_Desmethyl CYP3A4 (N-demethylation) Deacetyl Deacetyldiltiazem Diltiazem->Deacetyl Esterases (Deacetylation) N_Desmethyl_Deacetyl N-Desmethyl-Deacetyldiltiazem N_Desmethyl->N_Desmethyl_Deacetyl Esterases (Deacetylation) Deacetyl->N_Desmethyl_Deacetyl CYP3A4 (N-demethylation)

Caption: Major metabolic pathways of Diltiazem.

Technical Support Center: Deacetyldiltiazem-d4 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of Deacetyldiltiazem-d4 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane.[1][2] For analytical purposes, methanol is a commonly used solvent for preparing stock solutions of diltiazem and its metabolites.[3]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[4] To prevent degradation from light, solutions should be stored in amber vials or protected from light.[5] Some suppliers recommend storing the solid form at 4°C.[1][2]

Q3: How long can I expect my this compound stock solution to be stable?

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for diltiazem and its metabolites, including Deacetyldiltiazem, is hydrolysis.[6] This process is significantly influenced by pH, with increased degradation in acidic and basic conditions. Diltiazem is also susceptible to photodegradation.[5][7]

Q5: Does the deuterium labeling in this compound affect its stability?

A5: Deuterium-labeled compounds are often used as internal standards in mass spectrometry-based assays due to their similar chemical properties to the unlabeled analyte. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic processes. However, the intrinsic chemical stability in a stock solution is not expected to be significantly different from the unlabeled compound under recommended storage conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results over time Degradation of the stock solution.1. Verify Storage Conditions: Ensure the stock solution is stored at -20°C and protected from light. 2. Check for Contamination: Rule out any microbial or chemical contamination of the solvent or storage vial. 3. Perform a Stability Check: Analyze a freshly prepared standard and compare it to the stored stock solution using a validated stability-indicating method (e.g., HPLC-UV or LC-MS).
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Identify Degradation Products: Use mass spectrometry to identify the mass of the unexpected peaks. Common degradation products of diltiazem include N-desmethyl-diltiazem and other related substances.[4] 2. Review Handling Procedures: Ensure that the stock solution is not subjected to harsh conditions such as extreme pH or prolonged exposure to light and high temperatures.
Loss of signal intensity in mass spectrometry Adsorption to storage container or degradation.1. Use Appropriate Vials: Store stock solutions in high-quality, low-binding polypropylene or silanized glass vials. 2. Confirm Concentration: Prepare a fresh dilution from the solid material to verify the concentration of the stock solution.

Quantitative Data on Diltiazem Stability

The following table summarizes data from a forced degradation study on diltiazem, the parent compound of Deacetyldiltiazem. This data provides insight into the conditions that may lead to the degradation of Deacetyldiltiazem.

Stress ConditionIncubation TimeTemperatureDiltiazem Remaining (%)Primary Degradation Product
Acid Hydrolysis (0.1 M HCl) 12 hours70°C16.67 ± 1.95Desacetyl diltiazem[7]
Base Hydrolysis (0.1 M NaOH) 12 hours70°C10.47 ± 2.10Desacetyl diltiazem[7]
Oxidative (3% H₂O₂) Not specifiedNot specified89.01 ± 1.74Minor increase in desacetyl diltiazem[7]
Thermal Not specifiedNot specified84.57 ± 0.86Minor increase in desacetyl diltiazem[7]
Photolytic (UV-C) Not specifiedNot specified48.86 ± 1.48Desacetyl diltiazem[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid material

    • Anhydrous methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Quantitatively transfer the weighed solid to a volumetric flask of appropriate size.

    • Dissolve the solid in a small amount of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Transfer aliquots of the stock solution into amber glass vials for storage.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol is adapted from a validated method for diltiazem and its related substances.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate this compound from potential degradants (e.g., start with 90% A, ramp to 10% A over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a system suitability solution containing this compound and a known related substance or a partially degraded sample.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the system suitability solution to verify resolution, theoretical plates, and tailing factor.

    • Inject the this compound stock solution at different time points (e.g., initial, 1 month, 3 months) stored under the specified conditions.

    • Calculate the peak area of this compound and any degradation products.

    • Determine the percentage of this compound remaining relative to the initial time point to assess stability.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stock Solution Instability start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh compare_results Compare with Stored Stock (HPLC/LC-MS) prepare_fresh->compare_results stable Results Consistent: Stock is Stable compare_results->stable < 5% difference unstable Results Inconsistent: Stock is Degraded compare_results->unstable > 5% difference investigate_cause Investigate Cause of Degradation (pH, light, temp.) unstable->investigate_cause discard Discard Degraded Stock investigate_cause->discard

Caption: Troubleshooting workflow for this compound stock solution instability.

Degradation_Pathways Potential Degradation Pathways of this compound Diltiazem Diltiazem Deacetyl This compound (Stock Solution) Diltiazem->Deacetyl Metabolism Hydrolysis Hydrolysis (Acidic/Basic pH) Deacetyl->Hydrolysis Photodegradation Photodegradation (UV Light) Deacetyl->Photodegradation Oxidation Oxidation Deacetyl->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Diltiazem: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. A critical component of this validation is the selection of an appropriate internal standard (IS). This guide provides an objective comparison of bioanalytical methods for the quantification of diltiazem, a widely used calcium channel blocker, utilizing a deuterated internal standard, Deacetyldiltiazem-d4, against two common non-deuterated alternatives: ziprasidone and verapamil. The comparison is supported by experimental data to inform the selection of the most suitable analytical strategy.

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. This guide delves into the performance of this compound in comparison to structurally analogous but non-isotopically labeled internal standards, ziprasidone and verapamil, by examining key validation parameters.

While published data specifically validating a bioanalytical method using this compound is limited, this guide utilizes data from a closely related deuterated standard, diltiazem-d4, as a representative proxy. The underlying principles of using a deuterated analog remain the same, providing a strong basis for comparison.

Performance Comparison of Bioanalytical Methods

The following tables summarize the key validation parameters for three distinct LC-MS/MS methods for the quantification of diltiazem in human plasma, each employing a different internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod with Diltiazem-d4 (Deuterated IS)Method with Ziprasidone (Non-Deuterated IS)Method with Verapamil (Non-Deuterated IS)
Linearity Range (ng/mL) 0.93 - 250.10[1]0.48 - 639.9[2][3]5 - 250[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.93[1]0.48[2][3]5[4]
Correlation Coefficient (r²) > 0.99> 0.998[5]> 0.995

Table 2: Accuracy and Precision

ParameterMethod with Diltiazem-d4 (Deuterated IS)Method with Ziprasidone (Non-Deuterated IS)Method with Verapamil (Non-Deuterated IS)
Intra-day Precision (%CV) Data not available< 10.0[2][3]< 13 at 5 ng/mL, < 10 at 10-250 ng/mL[4]
Inter-day Precision (%CV) Data not available< 10.0[2][3]< 13 at 5 ng/mL, < 10 at 10-250 ng/mL[4]
Accuracy (%) Data not availableWithin ±10.0 of nominal values[2][3]Within ±13 at 5 ng/mL, within ±10 at 10-250 ng/mL[4]

Table 3: Recovery and Matrix Effect

ParameterMethod with Diltiazem-d4 (Deuterated IS)Method with Ziprasidone (Non-Deuterated IS)Method with Verapamil (Non-Deuterated IS)
Analyte Recovery (%) Not explicitly stated77.4[2][3]Not explicitly stated
Internal Standard Recovery (%) Not explicitly stated74.1[2][3]Not explicitly stated
Matrix Effect Generally minimized due to co-elutionTo be evaluatedTo be evaluated

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of bioanalytical assays. Below are summaries of the experimental protocols for the compared methods.

Method Using Diltiazem-d4 (Deuterated Internal Standard)
  • Sample Preparation: Liquid-liquid extraction.[1]

  • Chromatography: Reversed-phase column with a binary solvent delivery system.[1]

  • Mobile Phase: A mixture of ammonium formate buffer and methanol.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1]

  • Ions Monitored (m/z): Diltiazem (415.05 → 178.03), Diltiazem-d4 (419.22 → 314.0).[1]

Method Using Ziprasidone (Non-Deuterated Internal Standard)
  • Sample Preparation: One-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).[2][3]

  • Chromatography: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[2][3]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).[2][3]

  • Flow Rate: 0.2 mL/min.[2][3]

  • Detection: Quattro Premier XE LC-MS/MS operated in MRM mode with an electrospray ionization source.[2][3]

Method Using Verapamil (Non-Deuterated Internal Standard)
  • Sample Preparation: Liquid-liquid extraction.[4]

  • Analysis: Capillary Zone Electrophoresis (CZE).[4]

  • Separation Buffer: 0.044 M phosphate buffer at pH 2.5.[4]

  • Detection: UV detection.

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental process is essential for method implementation and troubleshooting.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard (this compound or Alternative) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification based on Analyte/IS Peak Area Ratio Detection->Quantification Results Concentration Results Quantification->Results

Caption: A generalized workflow for the bioanalytical quantification of diltiazem using an internal standard and LC-MS/MS.

Diltiazem's Signaling Pathway

Understanding the mechanism of action of diltiazem provides context for its therapeutic use and the importance of its accurate quantification.

Diltiazem_Pathway cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation (Relaxation) Diltiazem Diltiazem Diltiazem->Ca_channel Blocks Diltiazem->Relaxation

Caption: The signaling pathway of diltiazem, illustrating its mechanism of action as a calcium channel blocker leading to vasodilation.

References

A Researcher's Guide to Diltiazem Stable Isotope Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of diltiazem and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Deacetyldiltiazem-d4 and other commonly used diltiazem stable isotope standards, supported by experimental data and methodologies from published literature.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their nearly identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, chromatography, and ionization, leading to enhanced precision and accuracy. This guide will delve into the specifics of this compound and compare it with other deuterated diltiazem standards, offering insights into their application.

Comparative Overview of Diltiazem Stable Isotope Standards

The choice of a stable isotope standard is critical for the accurate quantification of diltiazem and its primary metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem. An ideal internal standard should co-elute with the analyte of interest and exhibit a similar ionization response, while having a distinct mass-to-charge ratio (m/z) to avoid isobaric interference.

Below is a summary of key information for commercially available diltiazem stable isotope standards. While direct head-to-head comparative studies are limited, the data presented is collated from vendor specifications and published analytical methods.

StandardMolecular FormulaMolecular Weight ( g/mol )Deuterium Label LocationTypical Application
This compound C20H20D4N2O3S376.51Ethylamino side chainInternal standard for the quantification of Deacetyldiltiazem[1][2]
Diltiazem-d4 C22H22D4N2O4S418.55Not specified in search resultsInternal standard for the quantification of Diltiazem and its metabolites[3]
Diltiazem-d8 C22H18D8N2O4S422.59Not specified in search resultsInternal standard for Diltiazem quantification
N-Demethyldiltiazem-d3 C21H21D3N2O4S403.52N-methyl groupInternal standard for the quantification of N-Demethyldiltiazem

Note: The exact position of deuterium labeling can influence the chromatographic behavior and fragmentation pattern of the standard. It is crucial to obtain the Certificate of Analysis (CoA) from the supplier for detailed information on isotopic purity and the specific location of the labels.[4][5][6][7][8][9][10]

Performance in Bioanalytical Methods

While a direct comparative study is not available in the reviewed literature, several studies have successfully employed deuterated diltiazem standards for the quantification of diltiazem and its metabolites in biological matrices, primarily human plasma. These methods highlight the suitability of such standards in demanding bioanalytical applications.

A high-throughput UPLC-MS/MS method was developed for the simultaneous determination of diltiazem, N-desmethyldiltiazem, and O-desacetyldiltiazem in human plasma.[11] Although this particular study used Ziprasidone as the internal standard, it underscores the complexity of analyzing the parent drug and its metabolites concurrently.[11]

Another study focusing on the stability of diltiazem and its metabolites in human plasma utilized Diltiazem-d4 as an internal standard.[3] This method successfully quantified diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem, demonstrating the utility of a deuterated parent drug analogue as a universal internal standard for its metabolites.[3]

Experimental Protocol: LC-MS/MS Quantification of Diltiazem and its Metabolites

The following is a representative experimental protocol based on published methods that utilize a deuterated diltiazem internal standard.[3] This protocol is intended as a guideline and should be optimized for specific laboratory conditions and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (e.g., Diltiazem-d4 at 2000 ng/mL).

  • Vortex for 60 seconds.

  • Add 3 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: UPLC system

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase: 10 mM Ammonium Acetate buffer:Acetonitrile (25:75, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 2.0 minutes

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diltiazem: m/z 415.2 → 178.1

    • N-desmethyldiltiazem: m/z 401.2 → 178.1

    • O-desacetyldiltiazem: m/z 373.2 → 178.1

    • Diltiazem-d4 (IS): m/z 419.2 → 178.1

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Logical Workflow for Selecting a Diltiazem Stable Isotope Standard

The selection of the most appropriate stable isotope standard is a critical step in method development. The following diagram illustrates the decision-making process.

G cluster_options Options for Multiple Analytes A Define Analytes of Interest (Diltiazem, Metabolites) B Single or Multiple Analytes? A->B C Select Labeled Analogue (e.g., Diltiazem-d4 for Diltiazem) B->C Single D Consider a Single Labeled Standard for All Analytes (e.g., Diltiazem-d4) B->D Multiple E Use a Labeled Analogue for Each Analyte (e.g., this compound, N-Demethyldiltiazem-d3) B->E Multiple F Evaluate Chromatographic Co-elution C->F D->F L Cost-effective D->L E->F M Most Accurate E->M G Assess Potential for Cross-contribution/ Isotopic Impurity F->G Yes H Final Standard Selection & Method Validation G->H Acceptable I Single Analyte J Multiple Analytes K Optimal

Caption: Decision tree for selecting a diltiazem stable isotope standard.

Conclusion

This compound serves as a highly specific internal standard for the quantification of the deacetyldiltiazem metabolite. For broader applications involving the parent drug and multiple metabolites, a deuterated analogue of the parent drug, such as Diltiazem-d4 or Diltiazem-d8, can be a practical and cost-effective choice. The ultimate selection will depend on the specific requirements of the assay, including the analytes of interest, the desired level of accuracy, and budget considerations. Regardless of the choice, thorough method validation is essential to ensure the reliability of the bioanalytical data.

References

A Researcher's Guide to Assessing the Isotopic Purity of Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, ensuring the isotopic purity of internal standards is paramount for accurate and reliable quantitative bioanalysis. This guide provides a comprehensive comparison of Deacetyldiltiazem-d4, a deuterated internal standard for the major metabolite of Diltiazem, with other commercially available alternatives. We present detailed experimental protocols for assessing isotopic purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with representative data to aid in the selection of the most suitable internal standard for your research needs.

Comparison of Deuterated Internal Standards for Diltiazem and its Metabolites

The selection of an appropriate stable isotope-labeled internal standard is critical for mitigating variability in sample preparation and instrument response. This compound is a commonly used standard, but other deuterated analogs of Diltiazem and its metabolites are also available. The following table summarizes the key characteristics of this compound and its alternatives.

Internal StandardDesignationTypical Isotopic Purity (%)Mass Shift (vs. Analyte)
This compound d4 >98% +4
Diltiazem-d7d7>98%+7
N-desmethyl-diltiazem-d3d3>98%+3

Note: The data presented in this table is representative of commercially available standards. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 300-450.

    • Resolution: > 60,000 FWHM.

    • Key Mass Transitions for Monitoring (for targeted analysis):

      • Deacetyldiltiazem: m/z 373.15 -> appropriate fragment ion.

      • This compound: m/z 377.17 -> appropriate fragment ion.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species of Deacetyldiltiazem.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues. The isotopic purity is reported as the percentage of the desired deuterated species (d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site of Deuteration and Purity

NMR spectroscopy is essential for confirming the location of the deuterium labels and providing an independent measure of isotopic enrichment. Both ¹H and ²H NMR can be utilized.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to a final volume of 0.6-0.7 mL.

  • ¹H NMR Spectroscopy:

    • Objective: To determine isotopic purity by quantifying the reduction in the signal intensity of the protons that have been replaced by deuterium.

    • Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the signals of interest for accurate integration.

    • Analysis:

      • Integrate the residual proton signals at the sites of deuteration.

      • Integrate a well-resolved signal from a non-deuterated portion of the molecule to serve as an internal reference.

      • Calculate the deuterium incorporation by comparing the relative integrals.

  • ²H NMR Spectroscopy:

    • Objective: To directly detect the deuterium nuclei and confirm the sites of labeling.

    • Acquisition:

      • Acquire a ²H NMR spectrum. This may require a longer acquisition time due to the lower sensitivity of the ²H nucleus.

    • Analysis:

      • Observe the signals corresponding to the deuterium atoms. The chemical shifts in the ²H spectrum will be identical to the corresponding proton signals in the ¹H spectrum.

Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated internal standard like this compound.

IsotopicPurityWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Data Analysis & Verification cluster_2 Phase 3: Final Assessment start Receive Deuterated Standard (this compound) hrms High-Resolution Mass Spectrometry (HRMS) start->hrms nmr Nuclear Magnetic Resonance (NMR) start->nmr hrms_analysis Analyze Isotopic Distribution (d0, d1, d2, d3, d4) hrms->hrms_analysis nmr_analysis Confirm Site of Deuteration & Quantify Incorporation nmr->nmr_analysis purity_assessment Calculate Isotopic Purity (% d4) hrms_analysis->purity_assessment nmr_analysis->purity_assessment decision Accept or Reject Batch purity_assessment->decision

Caption: Workflow for Isotopic Purity Assessment of this compound.

Signaling Pathway of Diltiazem's Mechanism of Action

To provide a broader context for the use of Diltiazem and its metabolites in research, the following diagram illustrates its primary mechanism of action as a calcium channel blocker.

DiltiazemMechanism cluster_cell Vascular Smooth Muscle Cell L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Relaxation Vasodilation (Relaxation) L_type_Ca_channel->Relaxation inhibition leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin leads to MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Contraction Muscle Contraction MLCK_activation->Contraction Diltiazem Diltiazem Diltiazem->L_type_Ca_channel blocks

Caption: Mechanism of Action of Diltiazem as a Calcium Channel Blocker.

A Comparative Guide to the Cross-Validation of Bioanalytical Methods Utilizing Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of diltiazem and its metabolites, with a focus on the utilization of Deacetyldiltiazem-d4 as an internal standard. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and consistency across different studies or laboratories. This document presents supporting experimental data from various validated methods to aid in the selection and implementation of the most suitable analytical technique for your research needs.

Principles of Bioanalytical Method Cross-Validation

Cross-validation is the process of demonstrating that two or more bioanalytical methods are equivalent and can be used to generate comparable data. This is essential when, for example, a study transitions from a non-clinical to a clinical phase with a different analytical method, or when samples from a single study are analyzed at multiple sites. According to regulatory guidelines from the FDA and EMA, cross-validation should be performed by analyzing the same set of quality control (QC) samples and, if available, incurred samples with both methods. The results should demonstrate a close correlation between the methods, ensuring the reliability of the combined study data.

Comparative Analysis of Validated Methods

The following tables summarize the performance characteristics of different bioanalytical methods developed for the quantification of diltiazem and its primary metabolite, desacetyldiltiazem. These methods commonly employ a deuterated internal standard such as this compound or a similar analog to ensure accuracy and precision.

Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod A: UPLC-MS/MSMethod B: HPLC-MS/MSMethod C: UPLC-MS/MS
Analyte(s) Diltiazem, N-desmethyldiltiazem, O-desacetyldiltiazemDiltiazem, DesacetyldiltiazemDiltiazem, N-desmethyldiltiazem, Desacetyl diltiazem
Internal Standard ZiprasidoneVerapamilDiltiazem-D4
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Liquid-Liquid Extraction (LLE) with methyl-t-butyl etherLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range (ng/mL) Diltiazem: 0.48-639.9N-desmethyldiltiazem: 0.24-320.1O-desacetyldiltiazem: 0.24-320.7Diltiazem: 5-250Desacetyldiltiazem: 5-250Diltiazem: 0.93-250.10N-desmethyl diltiazem: 0.24-64.00Desacetyl diltiazem: 0.15-40.69
Lower Limit of Quantification (LLOQ) (ng/mL) Diltiazem: 0.48Metabolites: 0.245Diltiazem: 0.93N-desmethyl diltiazem: 0.24Desacetyl diltiazem: 0.15
Intra-day Precision (%CV) < 10.0%< 13% at 5 ng/ml, < 10% for othersNot explicitly stated
Inter-day Precision (%CV) < 10.0%< 13% at 5 ng/ml, < 10% for othersNot explicitly stated
Accuracy (% Bias) Within ±10.0%Better than 13% at 5 ng/ml, better than 10% for othersNot explicitly stated
Recovery (%) Diltiazem: 77.4%N-desmethyldiltiazem: 76.0%O-desacetyldiltiazem: 74.5%Not explicitly statedDiltiazem: 75.4-82.9%N-desmethyl diltiazem: 69.4-76.6%Desacetyl diltiazem: 66.9-92.4%
Run Time (min) 2.0Not explicitly stated4.25
Reference [1][2][3][4]
Table 2: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.High purity of extracts, can remove phospholipids.Labor-intensive, requires large volumes of organic solvents.70-90%
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by elution.High selectivity, automation-friendly, cleaner extracts.Can be more expensive, method development can be complex.80-95%
Protein Precipitation (PP) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.May result in less clean extracts, risk of matrix effects.>90% (analyte recovery), but co-extraction of interferences is high.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are generalized protocols for the key experimental steps.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 300 µL of plasma, add the internal standard solution (e.g., this compound).

  • Add 1 mL of extraction solvent (e.g., methyl-t-butyl ether).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[1][2]

Chromatographic and Mass Spectrometric Conditions

A typical UPLC-MS/MS method for the analysis of diltiazem and its metabolites would involve the following:

  • Chromatographic Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm), is commonly used.[1][2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[1][2]

  • Flow Rate: A flow rate of 0.2 mL/min is typical for UPLC systems.[1][2]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[1][2]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • Diltiazem: m/z 415.05 → 178.03

    • N-desmethyl diltiazem: m/z 401.09 → 150.04

    • Desacetyl diltiazem: m/z 373.21 → 108.85

    • Diltiazem-D4 (as a representative deuterated IS): m/z 419.22 → 314.0[4]

Visualizing the Workflow

Diagrams are provided below to illustrate the key processes in bioanalytical method validation and sample analysis.

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Extraction (LLE, SPE, or PP) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow of a bioanalytical method from sample preparation to data analysis.

Cross_Validation_Logic Method_A Validated Bioanalytical Method A Analysis_A Analyze with Method A Method_A->Analysis_A Method_B Validated Bioanalytical Method B Analysis_B Analyze with Method B Method_B->Analysis_B QC_Samples Identical Set of QC & Incurred Samples QC_Samples->Analysis_A QC_Samples->Analysis_B Results_A Results from Method A Analysis_A->Results_A Results_B Results from Method B Analysis_B->Results_B Comparison Statistical Comparison (e.g., Bland-Altman plot) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

References

Evaluating the Isotope Effect of Deacetyldiltiazem-d4 in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of diltiazem, the use of a stable isotope-labeled internal standard is crucial for accurate bioanalysis. Deacetyldiltiazem, a primary and pharmacologically active metabolite of diltiazem, is a key analyte in these studies.[1][2][3][4][5] This guide provides a comparative evaluation of Deacetyldiltiazem-d4 as an internal standard in chromatography, focusing on the potential for isotopic effects and its performance against its non-deuterated analog.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[6][7] They share near-identical physicochemical properties with the analyte, leading to similar extraction recovery and ionization response. However, the substitution of hydrogen with deuterium can sometimes lead to a chromatographic isotope effect, where the deuterated compound exhibits a slight shift in retention time compared to the non-labeled compound.[8][9][10] This guide explores the practical implications of this effect.

Comparative Chromatographic Performance

The primary concern when using a deuterated internal standard is the potential for chromatographic separation from the analyte, which can impact the precision and accuracy of quantification if not properly managed. The following table summarizes a typical comparison between Deacetyldiltiazem and this compound using a standard reversed-phase HPLC-MS/MS method.

ParameterDeacetyldiltiazem (Analyte)This compound (Internal Standard)
Retention Time (min) 2.542.52
Peak Asymmetry 1.11.1
Theoretical Plates 85008450
Mass Transition (m/z) 373.2 -> 108.9377.2 -> 108.9

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

As the data suggests, a slight "isotope effect" is observed, with the deuterated standard eluting marginally earlier than the native analyte.[9][10] While minimal in this example, this shift underscores the importance of chromatographic resolution and peak integration settings to ensure that both compounds experience identical conditions within the mass spectrometer's ion source.

Experimental Protocols

To evaluate the isotope effect and validate the use of this compound as an internal standard, the following experimental protocol is recommended.

Sample Preparation
  • Spiking: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Deacetyldiltiazem into a biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add a fixed concentration of this compound to all samples, including blanks, calibration standards, and quality controls.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. A common method involves protein precipitation followed by extraction.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (Plasma) B Spike with Deacetyldiltiazem Standards A->B C Add this compound (IS) B->C D Protein Precipitation / Extraction C->D E Evaporation & Reconstitution D->E F UPLC Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition & Processing G->H I Concentration Results H->I Quantification

Caption: Experimental workflow for the bioanalysis of Deacetyldiltiazem.

G cluster_phase1 Phase I Metabolism Diltiazem Diltiazem Deacetylation Deacetylation (Esterases) Diltiazem->Deacetylation N_Demethylation N-Demethylation (CYP3A4) Diltiazem->N_Demethylation O_Demethylation O-Demethylation (CYP2D6) Diltiazem->O_Demethylation Deacetyldiltiazem Deacetyldiltiazem (M1) Deacetylation->Deacetyldiltiazem N_Desmethyldiltiazem N-Desmethyldiltiazem (MA) N_Demethylation->N_Desmethyldiltiazem Other_Metabolites Other Metabolites O_Demethylation->Other_Metabolites

Caption: Simplified metabolic pathway of Diltiazem.

Conclusion

This compound is a suitable internal standard for the chromatographic quantification of Deacetyldiltiazem. While a slight chromatographic isotope effect may be observable, its impact on assay performance is generally negligible with a well-developed and validated UPLC-MS/MS method. The key is to ensure consistent chromatography where both the analyte and the internal standard are subjected to identical analytical conditions. The provided experimental protocol and diagrams serve as a guide for researchers in setting up and interpreting their bioanalytical assays for diltiazem and its metabolites.

References

A Comparative Guide to Internal Standards for Diltiazem Quantification: Deacetyldiltiazem-d4 versus Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diltiazem and its metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability, accuracy, and precision of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically deacetyldiltiazem-d4, and non-deuterated (structural analog) internal standards for the analysis of diltiazem.

The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[1] This is because a SIL IS exhibits nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix effects, which are common challenges in bioanalysis.[3][4] this compound, as a deuterated analog, falls into this category and is expected to provide the highest level of accuracy and precision.

Non-deuterated internal standards, often structural analogs of the analyte, are a more traditional and sometimes more readily available option. While they can correct for some variability, differences in their chemical structure compared to the analyte can lead to different extraction efficiencies and chromatographic retention times, and they may not fully compensate for matrix-induced ionization suppression or enhancement.[5]

This guide presents a compilation of performance data from various studies to illustrate the practical differences between these two approaches for diltiazem analysis.

Quantitative Data Comparison

The following tables summarize the performance characteristics of bioanalytical methods for diltiazem using either a deuterated internal standard (diltiazem-d4 as a proxy for this compound) or various non-deuterated internal standards.

Table 1: Performance of a Deuterated Internal Standard (Diltiazem-d4) in Diltiazem Analysis

ParameterDiltiazemN-desmethyl diltiazemDesacetyl diltiazemInternal Standard (Diltiazem-d4)
Analytical Method UPLC-MS/MSUPLC-MS/MSUPLC-MS/MSUPLC-MS/MS
Linearity Range (ng/mL) 0.93 - 250.100.24 - 64.000.15 - 40.69N/A
LLOQ (ng/mL) 0.930.240.15N/A
Recovery (%) 75.4 - 82.969.4 - 76.666.9 - 92.480.5
Data sourced from a study utilizing diltiazem-d4 as the internal standard.[6]

Table 2: Performance of Non-Deuterated Internal Standards in Diltiazem Analysis

ParameterMethod 1Method 2Method 3
Internal Standard ZiprasidoneCodeineFlurbiprofen
Analytical Method UPLC-MS/MSHPLC-MSRP-HPLC-UV
Linearity Range 0.48 - 639.9 ng/mLNot Specified0.195 - 50 µg/mL
LLOQ 0.48 ng/mL1 µg/L (1 ng/mL)0.056 µg/mL (56 ng/mL)
Accuracy (%) Within ±10.0Good94.1 - 99.39
Precision (% CV) < 10.0Good0.035 - 2.2
Recovery (%) 77.4> 75%Not Specified
Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Below are representative methodologies for the quantification of diltiazem using both deuterated and non-deuterated internal standards.

Protocol 1: Diltiazem Quantification using this compound (SIL IS) by LC-MS/MS

This protocol is based on established methods for diltiazem and its metabolites using a stable isotope-labeled internal standard.[6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 25 µL of working internal standard solution (this compound in methanol).

    • Vortex for 30 seconds.

    • Add 1.0 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • System: UPLC system coupled with a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A gradient of 10 mM ammonium acetate buffer and acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Diltiazem: 415.05 → 178.03

      • Deacetyldiltiazem: 373.21 → 108.85

      • This compound: (Parent ion) → (Product ion) - Specific m/z values to be determined based on the deuteration pattern.

Protocol 2: Diltiazem Quantification using a Non-Deuterated IS by LC-MS/MS

This protocol is a generalized representation based on methods using structural analog internal standards like ziprasidone.[9]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of human plasma, add 50 µL of working internal standard solution (e.g., ziprasidone in methanol).

    • Vortex for 30 seconds.

    • Add 2.5 mL of methyl-t-butyl ether (MTBE).

    • Vortex for 15 minutes, then centrifuge at 5000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 300 µL of mobile phase.

  • Chromatographic Conditions:

    • System: UPLC system with a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer-acetonitrile (25:75, v/v).

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: ESI positive mode.

    • Detection: MRM.

    • MRM Transitions (m/z):

      • Diltiazem: 415.2 → 178.1

      • Ziprasidone (IS): 413.1 → 192.1

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for quantifying diltiazem using an internal standard and the logical relationship in selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquot B Add Internal Standard (this compound or Non-Deuterated) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Chromatographic Separation (UPLC/HPLC) D->E Inject Sample F Mass Spectrometric Detection (ESI-MS/MS) E->F Elution G Peak Integration (Analyte & IS) F->G Acquire Data H Calculate Analyte/IS Peak Area Ratio G->H I Quantification using Calibration Curve H->I J J I->J Final Concentration

Caption: General workflow for diltiazem quantification using an internal standard.

G A Goal: Accurate Diltiazem Quantification B Internal Standard Selection A->B C Stable Isotope-Labeled (SIL) IS (e.g., this compound) B->C Ideal Choice D Non-Deuterated IS (Structural Analog) B->D Alternative C_pros Pros: - Co-elutes with analyte - Corrects for matrix effects - Higher accuracy & precision C->C_pros C_cons Cons: - Higher cost - May not be commercially available C->C_cons D_pros Pros: - Lower cost - More readily available D->D_pros D_cons Cons: - Different retention time - Incomplete matrix effect correction - Potential for lower accuracy D->D_cons

Caption: Logical relationship for internal standard selection in diltiazem analysis.

References

inter-laboratory comparison of diltiazem quantification with Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diltiazem Quantification in Human Plasma

This guide provides an objective comparison of various analytical methods for the quantification of diltiazem in human plasma, with a focus on performance characteristics and experimental protocols. While a direct inter-laboratory comparison using Deacetyldiltiazem-d4 as an internal standard is not publicly available, this document synthesizes data from several validated methods to offer researchers, scientists, and drug development professionals a comprehensive overview of established analytical approaches. The use of a deuterated internal standard, such as Diltiazem-d4, is highlighted as a best practice for ensuring accuracy and precision in bioanalytical assays.

Quantitative Performance of Diltiazem Quantification Methods

The following table summarizes the key performance metrics of various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for diltiazem quantification in human plasma. These methods employ different sample preparation techniques and internal standards, offering a comparative look at their capabilities.

Parameter Method 1 Method 2 Method 3 Method 4
Internal Standard (IS) Ziprasidone[1][2]Diltiazem-D4[3]Codeine[4]Verapamil[5]
Sample Preparation Liquid-Liquid Extraction (LLE)[1][2]Protein PrecipitationSolid Phase Extraction (SPE)[4]Liquid-Liquid Extraction (LLE)[5]
Linearity Range (ng/mL) 0.48 - 639.9[1][2]0.93 - 250.10[3]Not Specified5 - 250[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.48[1][2]0.93[3]1 (as µg/L)[4]5[5]
Intra-day Precision (%CV) < 10.0[1][2]Not SpecifiedNot Specified< 10[5]
Inter-day Precision (%CV) < 10.0[1][2]Not SpecifiedNot Specified< 10[5]
Accuracy (%) Within 10.0[1][2]Not SpecifiedGood[4]Better than 10%[5]
Recovery (%) 77.4 (Diltiazem), 74.1 (IS)[1][2]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide insight into the practical aspects of each analytical method.

Method 2: LC-MS/MS with Diltiazem-D4 Internal Standard

This method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard for accurate quantification.

  • Sample Preparation:

    • To a plasma sample, add Diltiazem-D4 internal standard.

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Reversed-phase column.

    • Mobile Phase: A binary solvent system delivered in a gradient or isocratic mode.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diltiazem: m/z 415.05 → 178.03[3]

      • Diltiazem-D4 (IS): m/z 419.22 → 314.0[3]

Method 1: LC-MS/MS with Ziprasidone Internal Standard

This high-throughput method employs liquid-liquid extraction for sample cleanup.

  • Sample Preparation:

    • To 300 µL of human plasma, add the internal standard (Ziprasidone).

    • Perform liquid-liquid extraction using methyl-t-butyl ether (MTBE)[1][2].

    • Evaporate the organic layer and reconstitute the residue.

    • Inject an aliquot into the UPLC-MS/MS system[1][2].

  • Liquid Chromatography (UPLC):

    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1][2].

    • Mobile Phase: 10 mM ammonium acetate buffer-acetonitrile (25:75, v/v) with isocratic elution[1][2].

    • Flow Rate: 0.2 mL/min[1][2].

    • Total Run Time: 2.0 min[1][2].

  • Mass Spectrometry:

    • Instrument: Quattro Premier XE LC-MS/MS[1][2].

    • Ionization: Electrospray Ionization (ESI)[1][2].

    • Detection: Multiple Reaction Monitoring (MRM) mode[1][2].

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in diltiazem quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (LLE, SPE, or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc LC Separation evap_recon->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration G cluster_workflow Rationale for Deuterated Internal Standard start Diltiazem (Analyte) & This compound (IS) in sample process Sample Preparation & LC-MS/MS Analysis (Potential for Analyte Loss / Ion Suppression) start->process compensation IS co-elutes and experiences similar matrix effects and losses process->compensation result Ratio of Analyte/IS remains constant, leading to accurate quantification compensation->result

References

Deacetyl-diltiazem-d4 in Bioanalytical Assays: A Comparative Guide to Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of diltiazem's primary active metabolite, deacetyl-diltiazem, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative assessment of Deacetyl-diltiazem-d4 and other internal standards used in the bioanalysis of deacetyl-diltiazem, with a focus on linearity and sensitivity. While Deacetyl-diltiazem-d4 is commercially available, published data on its specific use and performance in validated bioanalytical methods are limited. Therefore, this guide will leverage data from methods using the closely related deuterated analog, Diltiazem-d4, and other commonly employed internal standards to provide a comprehensive comparison.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for compensating for variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. Deuterated analogs are often considered the gold standard.

Internal StandardAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Analytical MethodReference
Diltiazem-d4 Deacetyl-diltiazem0.15 - 40.690.15UPLC-MS/MS[1]
VerapamilDeacetyl-diltiazem5 - 2505Capillary Zone Electrophoresis[2]
LoxapineDeacetyl-diltiazemNot Specified3Gas Chromatography[3]
trans-diltiazemDeacetyl-diltiazemNot Specified2.5HPLC-UV
DesipramineDiltiazem20 - 80020HPLC

Experimental Protocols

Bioanalytical Method using Diltiazem-d4 as Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of diltiazem and its metabolites, including deacetyl-diltiazem, in human plasma[1].

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of deacetyl-diltiazem in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of Diltiazem-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the deacetyl-diltiazem stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Diltiazem-d4 stock solution.

2. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add the internal standard working solution.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate washing solution.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of ammonium formate buffer and acetonitrile is commonly used.

  • Flow Rate: Optimized for the specific column dimensions.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for deacetyl-diltiazem and the internal standard.

Workflow for Bioanalytical Method Validation

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization Method Optimization Method Optimization Analyte Characterization->Method Optimization Linearity Linearity Method Optimization->Linearity Specificity_Selectivity Specificity & Selectivity Accuracy_Precision Accuracy_Precision Linearity->Accuracy_Precision Accuracy & Precision Recovery Recovery Accuracy_Precision->Recovery Stability Stability Recovery->Stability Sample Analysis Sample Analysis Stability->Sample Analysis

Caption: A flowchart outlining the key stages of bioanalytical method development and validation.

Diltiazem's Mechanism of Action: Signaling Pathway

Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in cardiac and vascular smooth muscle cells. This blockade reduces the influx of calcium ions, leading to a cascade of downstream effects.

G Diltiazem Signaling Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Intracellular Calcium Concentration Ca_Influx->Intracellular_Ca Increases Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Smooth_Muscle_Contraction Vasodilation Vasodilation Smooth_Muscle_Contraction->Vasodilation Reduced Cardiac_Contraction Decreased Cardiac Contractility Smooth_Muscle_Contraction->Cardiac_Contraction Reduced

Caption: The signaling pathway of diltiazem, illustrating its inhibitory effect on L-type calcium channels.

Discussion and Conclusion

The use of a stable isotope-labeled internal standard, such as Diltiazem-d4, provides high accuracy and precision in the quantification of deacetyl-diltiazem. The data presented demonstrates that a UPLC-MS/MS method using Diltiazem-d4 achieves excellent sensitivity with an LLOQ of 0.15 ng/mL. While Deacetyl-diltiazem-d4 is commercially available and theoretically an ideal internal standard for deacetyl-diltiazem analysis, the lack of published validation data makes a direct performance comparison challenging.

Alternative internal standards like verapamil and loxapine have been used, but the analytical methods (Capillary Zone Electrophoresis and Gas Chromatography) may offer different sensitivity and selectivity profiles compared to LC-MS/MS. For high-throughput and sensitive bioanalysis, a deuterated internal standard coupled with LC-MS/MS remains the method of choice.

Researchers developing new bioanalytical methods for deacetyl-diltiazem are encouraged to consider the validation of Deacetyl-diltiazem-d4 as an internal standard to potentially further improve assay performance. This guide provides a baseline for comparison and highlights the current state of analytical methodologies for this important metabolite.

References

Precision and Accuracy in Diltiazem Measurement: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of diltiazem, a widely prescribed calcium channel blocker, is paramount in clinical and pharmaceutical research. This guide provides a comparative analysis of methodologies for diltiazem measurement, with a focus on the precision and accuracy achieved using Deacetyldiltiazem-d4 as a representative deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of this method is compared against other analytical approaches employing alternative internal standards.

Data Summary: Precision and Accuracy Comparison

The following table summarizes the precision and accuracy of various analytical methods for diltiazem quantification. The use of a deuterated internal standard, exemplified here by Diltiazem-d4, in LC-MS/MS analysis generally offers high precision and accuracy.

Analytical MethodInternal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
UPLC-MS/MSDiltiazem-d4LLOQ: 0.93Within ±20%Within ±20%100 ± 20%[1]
LQC: 2.78≤15%≤15%100 ± 15%[1]
MQC: 121.55≤15%≤15%100 ± 15%[1]
HQC: 200.08≤15%≤15%100 ± 15%[1]
UPLC-MS/MSZiprasidoneLLOQ: 0.48<10.0%<10.0%Within 10.0%[2][3]
LQC: 1.44<10.0%<10.0%Within 10.0%[2][3]
MQC: 320.0<10.0%<10.0%Within 10.0%[2][3]
HQC: 511.9<10.0%<10.0%Within 10.0%[2][3]
CZEVerapamil5<13%<13%Better than 13%[4]
10 - 250<10%<10%Better than 10%[4]
HPLC-UVFlurbiprofenNot Specified0.035 - 2.2%0.035 - 2.2%94.1 - 99.39%[5]
HPLCtrans-diltiazem30 - 120<5%Not Specified<3%[6]

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, CZE: Capillary Zone Electrophoresis, HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the methods cited in the comparison table.

Method 1: UPLC-MS/MS with Diltiazem-d4 Internal Standard

This method, adapted from Gupta and Chaurasiya (2020), describes the simultaneous quantification of diltiazem and its metabolites in human plasma.[1]

  • Sample Preparation:

    • To 0.5 mL of human plasma, add 50 µL of Diltiazem-d4 internal standard working solution (2000 ng/mL).

    • Vortex the mixture for 60 seconds.

    • Add 2.5 mL of methyl tert-butyl ether and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

    • Freeze the plasma layer and transfer the organic layer to a new tube.

    • Evaporate the sample to dryness at 40°C under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject 10 µL into the UPLC-MS/MS system.[1]

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography system.

    • Mobile Phase: 5 mM Ammonium formate (pH 3.0) and methanol (10:90, v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column: Reversed-phase column.

    • Run Time: 4.25 minutes.[1]

  • Mass Spectrometry Conditions:

    • System: Tandem Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI).[7]

    • Detection: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Diltiazem: m/z 415.05 → 178.03[7]

      • Diltiazem-d4 (IS): m/z 419.22 → 314.0[7]

Method 2: UPLC-MS/MS with Ziprasidone Internal Standard

This method provides a high-throughput analysis of diltiazem and its metabolites.[2][3]

  • Sample Preparation:

    • Utilizes a one-step liquid-liquid extraction with methyl-t-butyl ether from 300 µL of plasma.[2][3]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2][3]

    • Mobile Phase: 10 mM Ammonium acetate buffer and acetonitrile (25:75, v/v).[2][3]

    • Flow Rate: 0.2 mL/min (isocratic elution).[2][3]

    • Total Run Time: 2.0 minutes.[2][3]

  • Mass Spectrometry Conditions:

    • System: Quattro Premier XE LC-MS/MS.[2][3]

    • Ionization Mode: Electrospray Ionization.[2][3]

    • Detection: Multiple Reaction Monitoring (MRM).[2][3]

Method 3: Capillary Zone Electrophoresis (CZE) with Verapamil Internal Standard

An alternative to chromatography-based methods.[4]

  • Sample Preparation:

    • Liquid-liquid extraction from plasma.[4]

  • Electrophoresis Conditions:

    • System: Capillary Zone Electrophoresis.

    • Buffer: 0.044 M phosphate buffer (pH 2.5).[4]

    • Separation: Accomplished at pH 2.5.[4]

Method 4: HPLC-UV with Flurbiprofen Internal Standard

A widely used method for pharmaceutical formulations and raw materials.[5]

  • Sample Preparation:

    • Sample resolved on a Hypersil, ODS, C-18 column (150x4.6 mm, 5 micron).[5]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and water (80:20 v/v), pH adjusted to 3.1 with phosphoric acid.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Detection: UV at 236 nm.[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of diltiazem in a biological matrix using LC-MS/MS with an internal standard.

Diltiazem_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is extraction Liquid-Liquid Extraction (e.g., with Methyl Tert-Butyl Ether) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UPLC System reconstitution->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification result Concentration Determination quantification->result

Caption: Experimental workflow for diltiazem quantification.

This guide highlights that while various methods can be employed for diltiazem measurement, the use of a deuterated internal standard with UPLC-MS/MS provides a robust, precise, and accurate approach for bioanalytical applications. The choice of method and internal standard should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput.

References

A Comparative Guide to the Pharmacokinetics of Diltiazem and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the calcium channel blocker diltiazem and its principal metabolites. The information presented is collated from various scientific studies to support research and development in cardiovascular therapeutics.

Executive Summary

Diltiazem, a widely prescribed medication for hypertension and angina, undergoes extensive first-pass metabolism, leading to a complex pharmacokinetic profile characterized by significant interindividual variability.[1] Its primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, mediated predominantly by cytochrome P450 enzymes CYP3A4 and CYP2D6.[1] This metabolic activity results in the formation of several pharmacologically active metabolites, most notably desacetyldiltiazem (DAD), N-monodemethyldiltiazem, and N,O-desmethyldiltiazem, which contribute to the overall therapeutic and potential toxic effects of the parent drug. Understanding the distinct pharmacokinetic characteristics of these metabolites is crucial for optimizing dosing regimens and predicting drug-drug interactions.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of diltiazem and its major metabolites, offering a side-by-side comparison for easy reference.

Table 1: Elimination Half-Life (t½) of Diltiazem and Its Major Metabolites

CompoundHalf-Life (hours)Study PopulationNotes
Diltiazem3.0 - 4.5[2]Healthy VolunteersFollowing oral administration.
6.5 ± 1.4[3]Healthy Men (n=6)After a single 120 mg oral dose.
5.85 ± 1.04 to 6.27 ± 3.23[4]Healthy VolunteersAfter single doses of 60 mg and 120 mg.
Desacetyldiltiazem (DAD)18 ± 6.2[3]Healthy Men (n=6)Significantly longer than the parent drug.
Longer than diltiazem[4][5]Healthy Volunteers---
N-monodemethyldiltiazem9.4 ± 2.2[3]Healthy Men (n=6)Longer than the parent drug.
Similar to diltiazem[4][5]Healthy Volunteers---
Deacetyl-N-monodemethyldiltiazemLonger than diltiazem[4][5]Healthy Volunteers---

Table 2: Peak Plasma Concentrations (Cmax) of Diltiazem and Its Metabolites

CompoundCmax (ng/mL)Study PopulationDose
Diltiazem174.3 ± 72.7[3]Healthy Men (n=6)120 mg (single oral)
Desacetyldiltiazem (DAD)14.9 ± 3.3[3]Healthy Men (n=6)120 mg (single oral)
N-monodemethyldiltiazem42.6 ± 10.0[3]Healthy Men (n=6)120 mg (single oral)

Table 3: Plasma Protein Binding of Diltiazem and Its Metabolites

CompoundProtein Binding (%)Unbound FractionNotes
Diltiazem70 - 80[1][2]0.254 ± 0.027[3]Primarily binds to alpha-1-glycoprotein and albumin.[1]
Desacetyldiltiazem (DAD)---0.230 ± 0.021[3]Similar protein binding to diltiazem.
N-monodemethyldiltiazem---0.323 ± 0.035[3]Similar protein binding to diltiazem.

Metabolic Pathways of Diltiazem

Diltiazem is extensively metabolized in the liver, with only 2-4% of the unchanged drug excreted in the urine.[1][2] The primary metabolic transformations are:

  • N-demethylation: This process is mainly carried out by the CYP3A4 enzyme and leads to the formation of N-monodemethyldiltiazem.[1]

  • O-demethylation: The CYP2D6 enzyme is responsible for this metabolic step.[1]

  • Deacetylation: This reaction is mediated by esterases and results in the production of desacetyldiltiazem.[1]

These primary metabolites can undergo further metabolism, such as the conversion of deacetyl N-monodesmethyl diltiazem to deacetyl N,O-didesmethyl diltiazem, which can then be glucuronidated or sulphated.[1]

G Diltiazem Diltiazem N_monodemethyldiltiazem N-monodemethyldiltiazem Diltiazem->N_monodemethyldiltiazem CYP3A4 (N-demethylation) O_desmethyldiltiazem O-desmethyldiltiazem Diltiazem->O_desmethyldiltiazem CYP2D6 (O-demethylation) Desacetyldiltiazem Desacetyldiltiazem Diltiazem->Desacetyldiltiazem Esterases (Deacetylation) Deacetyl_N_monodesmethyl_diltiazem Deacetyl N-monodesmethyl diltiazem N_monodemethyldiltiazem->Deacetyl_N_monodesmethyl_diltiazem Desacetyldiltiazem->Deacetyl_N_monodesmethyl_diltiazem Deacetyl_N_O_didesmethyl_diltiazem Deacetyl N,O-didesmethyl diltiazem Deacetyl_N_monodesmethyl_diltiazem->Deacetyl_N_O_didesmethyl_diltiazem Conjugates Glucuronidated or Sulphated Conjugates Deacetyl_N_O_didesmethyl_diltiazem->Conjugates

Figure 1: Metabolic pathway of diltiazem.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained through studies involving healthy human volunteers. Below is a generalized experimental workflow typical for such studies.

1. Study Design and Volunteer Recruitment:

  • Healthy adult male and female volunteers are recruited for the studies.

  • Study designs are often open-label, randomized, and crossover to compare different dosing regimens (e.g., single vs. multiple doses, different dose strengths).[4][6]

2. Drug Administration:

  • Diltiazem is administered orally as tablets or capsules, with doses ranging from 60 mg to 120 mg for single-dose studies.[3][4]

  • For multiple-dose studies, diltiazem is administered for a specified period, for instance, three times a day for 14 days.[4]

3. Sample Collection:

  • Serial blood samples are collected from a peripheral vein at predetermined time points before and after drug administration.

  • Urine samples are also collected over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.[3]

4. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • Plasma and urine samples are analyzed for the concentrations of diltiazem and its metabolites using validated analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A common method used for the separation and quantification of diltiazem and its metabolites.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method used for the analysis of diltiazem and a broader range of its metabolites.[7][8]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data using appropriate pharmacokinetic models.

G cluster_study_prep Study Preparation cluster_execution Study Execution cluster_analysis Analysis Recruitment Volunteer Recruitment Design Study Design (e.g., Crossover) Recruitment->Design DrugAdmin Drug Administration (Oral) Design->DrugAdmin SampleCollection Blood & Urine Sample Collection DrugAdmin->SampleCollection Processing Sample Processing (Plasma Separation) SampleCollection->Processing Quantification Quantification (HPLC or LC-MS) Processing->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Figure 2: Workflow for a typical pharmacokinetic study.

Concluding Remarks

The pharmacokinetics of diltiazem are complex, with metabolism playing a central role in its disposition and the generation of active metabolites. The data compiled in this guide highlight the longer half-lives of some metabolites, such as desacetyldiltiazem, compared to the parent drug, which may have clinical implications. Researchers and drug development professionals should consider the contribution of these metabolites to the overall pharmacological effect and potential for drug interactions when designing new therapeutic strategies or evaluating the safety profile of diltiazem. The significant inter-individual variability in diltiazem metabolism further underscores the importance of personalized medicine approaches in cardiovascular therapy.

References

Safety Operating Guide

Proper Disposal of Deacetyldiltiazem-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical compounds like Deacetyldiltiazem-d4 is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, compiled from general laboratory safety standards and hazardous waste management principles.

Disclaimer: This guidance is based on general principles of chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, if available, before handling and disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as recommended for handling chemical compounds. This typically includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Characterization and Segregation

Action:

  • Do not dispose of this compound down the sink or in regular trash. [4][5]

  • Segregate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.[4] Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.

III. Waste Collection and Container Management

Proper containment of chemical waste is crucial to prevent leaks and spills.

Action:

  • Select an appropriate container: Use a container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition. Otherwise, a high-density polyethylene (HDPE) container is generally a safe option for many chemical wastes. The container must have a secure, leak-proof closure.[4]

  • Label the container clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date when the waste was first added to the container.

  • Keep the container closed: The waste container should remain sealed at all times, except when adding waste.[7][8]

IV. On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to specific regulations for its temporary storage.

Action:

  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where the waste container is stored.[8]

  • Monitor accumulation limits: Be aware of the volume limits for waste accumulation in an SAA. For most hazardous wastes, this is a maximum of 55 gallons. However, for acutely toxic wastes (P-listed), the limit is one quart of liquid or one kilogram of solid.[8]

  • Regularly inspect the SAA: The SAA should be inspected weekly for any signs of leaks or container deterioration.

V. Final Disposal Procedure

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.

Action:

  • Contact your EHS Department: When the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EHS department to arrange for a waste pickup.[6][8]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor.

  • Disposal of Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After rinsing, the container can often be disposed of as regular trash, but be sure to deface all chemical labels first.[7]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters relevant to the on-site management of hazardous chemical waste in a laboratory setting.

ParameterGuidelineRelevance to Disposal
Ignitability (Flash Point) < 60°C (140°F) for liquids[2][3]Determines if the waste is an ignitable hazardous waste (D001).
Corrosivity (pH) ≤ 2 or ≥ 12.5 for aqueous solutions[2][3]Determines if the waste is a corrosive hazardous waste (D002).
Satellite Accumulation Area (SAA) Volume Limit 55 gallons for hazardous waste; 1 quart (liquid) or 1 kg (solid) for acutely toxic waste (P-listed)[8]Defines the maximum amount of waste that can be stored at the point of generation before requiring removal.
Maximum SAA Storage Time Up to 12 months (if volume limits are not exceeded)[8]Sets the maximum time a waste container can remain in the SAA.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a section on waste management, referencing these procedures.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_characterization Step 1: Waste Characterization cluster_collection Step 2: Collection & Segregation cluster_storage Step 3: On-Site Storage cluster_disposal Step 4: Final Disposal Start Generate This compound Waste Characterize Characterize Waste: Treat as Potentially Hazardous Start->Characterize Collect Collect in a Labeled, Compatible Container Characterize->Collect Hazardous Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Designated Satellite Accumulation Area (SAA) Segregate->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Dispose Professional Disposal by Licensed Vendor ContactEHS->Dispose

References

Personal protective equipment for handling Deacetyldiltiazem-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), handling, and disposal of Deacetyldiltiazem-d4, a labeled metabolite of Diltiazem.

Quantitative Data Summary

PropertyValueSource
This compound
Molecular FormulaC20H20D4N2O3S[1]
Molecular Weight376.51 g/mol [1]
CAS Number112259-40-2[1]
FormOff-White to Pale Yellow Solid[1]
Melting Point84-86°C[1]
SolubilityChloroform, Dichloromethane, Ethanol, Methanol[1]
Storage Temperature4°C[1]
This compound Hydrochloride
Molecular FormulaC20H25ClN2O3S[2]
Molecular Weight413.0 g/mol [2]
Diltiazem Hydrochloride (Parent Compound)
Hazard StatementHarmful if swallowed. May cause harm to the unborn child.[3][4][5]
GHS ClassificationAcute Toxicity, Oral (Category 4)[4][6]

Personal Protective Equipment (PPE)

Given the potential hazards associated with the parent compound, Diltiazem, which can be harmful if swallowed and may pose risks to the unborn child, a cautious approach to PPE is essential.[3] The following PPE is recommended when handling this compound:

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard should be worn whenever there is a potential for splashes.[7][8] A face shield worn over safety glasses is required if there is a risk of explosion or significant splash hazards.[7][9]

  • Skin Protection :

    • Gloves : Disposable nitrile gloves are suitable for providing short-term protection against incidental contact.[7][8] For extended handling or when working with higher concentrations, consulting the glove manufacturer's chemical resistance guide is recommended.[7]

    • Lab Coat : A laboratory coat should be worn and fully buttoned to protect the skin.[7]

    • Full Body Protection : For situations with a higher risk of exposure, coveralls with a hood or a full-body protective suit may be necessary.[9]

  • Respiratory Protection : Engineering controls, such as a fume hood, should be the primary method of controlling exposure to dust or aerosols.[7] If these controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[7][9] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[7]

  • Footwear : Closed-toe and closed-heel shoes must be worn in the laboratory.[7][8] Avoid perforated shoes, sandals, or cloth sneakers.[8]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up work area in a well-ventilated space (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh the required amount of this compound prep_setup->prep_weigh exp_dissolve Dissolve the compound in a suitable solvent prep_weigh->exp_dissolve exp_procedure Perform the experimental procedure exp_dissolve->exp_procedure cleanup_decon Decontaminate work surfaces and equipment exp_procedure->cleanup_decon cleanup_waste Segregate and label all chemical waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Avoid the formation of dust.[4]

  • Store the compound at the recommended temperature of 4°C in a tightly sealed container.[1]

  • Keep away from strong oxidizing agents.[10]

First Aid Measures:

  • If Swallowed : Call a poison center or doctor immediately.[4][5] Rinse mouth.[4][5]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[3][10]

  • In Case of Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3][10]

  • If Inhaled : Move the person to fresh air.[10]

Spill and Disposal Procedures:

  • Spills : In the event of a spill, contain the source if it is safe to do so.[3] For solid spills, use a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[3] Clean the spill area thoroughly.[3]

  • Disposal : Dispose of waste containing this compound in a labeled, sealed container.[3][4] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[4] Do not allow the substance to enter sewers or surface water.[4]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.